Infliximab
説明
特性
CAS番号 |
170277-31-3 |
|---|---|
分子式 |
C7H7N3O2 |
製品の起源 |
United States |
Foundational & Exploratory
Infliximab's Mechanism of Action in Inflammatory Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Infliximab, a chimeric monoclonal antibody, has revolutionized the treatment of various inflammatory diseases by targeting Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in the inflammatory cascade. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound. Beyond its primary role in neutralizing both soluble and transmembrane TNF-α, this compound exerts its therapeutic effects through a range of effector functions, including the induction of apoptosis in activated immune cells, initiation of reverse signaling pathways, and engagement of cytotoxic mechanisms such as Complement-Dependent Cytotoxicity (CDC) and Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). This document delves into the molecular and cellular underpinnings of these mechanisms, presenting quantitative data from clinical and preclinical studies, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.
Introduction: Targeting TNF-α in Inflammatory Disease
Chronic inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and ulcerative colitis are characterized by the dysregulation of the immune system and an overproduction of pro-inflammatory cytokines.[1] Among these, Tumor Necrosis Factor-alpha (TNF-α) has been identified as a critical mediator of the inflammatory response.[2] TNF-α exists in two forms: a soluble form (sTNF-α) that circulates in the blood and a transmembrane form (tmTNF-α) expressed on the surface of various cells, including immune cells.[3] Both forms are biologically active and contribute to the pathogenesis of inflammatory diseases by binding to their receptors, TNFR1 and TNFR2, on target cells. This interaction triggers a cascade of intracellular signaling events, leading to the activation of transcription factors like NF-κB, which in turn upregulate the expression of genes involved in inflammation, cell proliferation, and cell death.[1][4]
This compound is a chimeric (mouse-human) IgG1 monoclonal antibody that specifically targets and neutralizes human TNF-α.[2][4] Its introduction into clinical practice has provided a highly effective therapeutic option for patients with inflammatory diseases that are often refractory to conventional treatments.[5] The efficacy of this compound stems from its ability to not only block the pro-inflammatory effects of TNF-α but also to actively modulate the immune response through several distinct mechanisms.
Primary Mechanism of Action: Neutralization of TNF-α
The principal mechanism of action of this compound is its high-affinity binding to both soluble and transmembrane forms of TNF-α.[4][6] This binding prevents TNF-α from interacting with its receptors, thereby inhibiting the downstream signaling pathways that drive inflammation.[1]
Inhibition of Downstream Signaling
By neutralizing TNF-α, this compound effectively blocks the activation of key signaling pathways, most notably the NF-κB and MAPK pathways.[4] This leads to a reduction in the production of a wide range of pro-inflammatory cytokines and chemokines, including IL-1, IL-6, and IL-8, as well as a decrease in the expression of adhesion molecules that facilitate the recruitment of inflammatory cells to sites of inflammation.[4][6]
Caption: this compound-Induced Apoptosis Pathway.
Reverse Signaling
When this compound binds to tmTNF-α on immune cells such as monocytes, it can initiate "reverse signaling" into the tmTNF-α-expressing cell. [5][7]This outside-to-inside signaling can lead to a downregulation of the production of pro-inflammatory cytokines by these cells. [7]For instance, monocytes pre-treated with this compound show a reduced capacity to produce TNF-α, IL-1β, IL-6, and IL-8 upon stimulation with bacterial products like lipopolysaccharide (LPS). [5][7] dot
Caption: this compound-Mediated Reverse Signaling.
Complement-Dependent Cytotoxicity (CDC)
This compound, being an IgG1 antibody, can activate the classical complement pathway. [4]When this compound binds to tmTNF-α on the surface of a target cell, its Fc region can be recognized by the C1q component of the complement system. This initiates a cascade of enzymatic reactions that culminates in the formation of the Membrane Attack Complex (MAC) on the target cell membrane, leading to cell lysis. [8] dot
Caption: Complement-Dependent Cytotoxicity (CDC) Workflow.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
The Fc region of this compound can also be recognized by Fcγ receptors (FcγR) expressed on the surface of immune effector cells, such as Natural Killer (NK) cells. [4]This engagement triggers the release of cytotoxic granules from the effector cell, containing perforin and granzymes, which induce apoptosis in the target cell expressing tmTNF-α.
dot
Caption: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Workflow.
Impact on Cytokine Profile and Immune Cell Populations
The multifaceted mechanism of action of this compound results in significant alterations in the cytokine milieu and the composition of immune cell populations in patients with inflammatory diseases.
Modulation of Cytokine Levels
Clinical studies have consistently demonstrated that this compound treatment leads to a reduction in the serum levels of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.
| Cytokine | Disease | Effect of this compound Treatment | Reference |
| TNF-α | Crohn's Disease | Significant decrease after initial infusion (p<0.04) | [9] |
| Ulcerative Colitis | Significant reduction at 12 months | [10] | |
| IL-6 | Crohn's Disease | Significant decrease after initial infusion (p<0.03) | [9] |
| Ulcerative Colitis | Significantly lower in responders (p=0.012) | [11] | |
| IL-10 | Crohn's Disease | Increased macrophage IL-10 production | [12] |
| Ulcerative Colitis | Significant increase at 12 months | [10] | |
| IFN-γ | Crohn's Disease | Significant decrease after initial infusion (p<0.04) | [9] |
Alterations in Immune Cell Subsets
This compound therapy also influences the balance of various immune cell populations, contributing to the restoration of immune homeostasis. A notable effect is the impact on regulatory T cells (Tregs), which play a crucial role in suppressing excessive immune responses.
| Immune Cell Subset | Disease | Effect of this compound Treatment | Reference |
| Regulatory T cells (Tregs) | Behçet's Disease | Significant increase in the proportion of Foxp3+ Tregs in CD4+ T cells (11.8% ± 6.2% vs. 3.4% ± 1.6% in healthy donors; p < 0.0005) | [3] |
| Psoriasis | Increased frequency of circulating Tregs | [13] | |
| Sarcoidosis | Decreased elevated relative frequencies of Tregs | [14] | |
| CD16+ Monocytes | Crohn's Disease | Increased frequency of circulating CD16+ monocytes (from 4.65% ± 0.58% to 10.68% ± 2.23% after three administrations) | [12] |
| Lamina Propria T Lymphocytes | Crohn's Disease | Rapid and specific increase in apoptosis | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to elucidate the mechanism of action of this compound.
Protocol for Annexin V Staining to Detect Apoptosis by Flow Cytometry
This protocol is adapted from standard procedures for detecting apoptosis. [1][6][15][7][16] Materials:
-
Cells of interest (e.g., Jurkat T cells, peripheral blood mononuclear cells)
-
This compound and isotype control antibody
-
Annexin V-FITC (or other fluorochrome-conjugated Annexin V)
-
Propidium Iodide (PI) or 7-AAD
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells under appropriate conditions and treat with this compound or isotype control at the desired concentration and for the specified duration.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
For adherent cells, collect the supernatant (containing apoptotic cells) and then gently detach the adherent cells using a non-enzymatic cell dissociation solution. Combine with the supernatant and centrifuge.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
PI/7-AAD Staining: Add 5 µL of PI or 7-AAD to the cell suspension.
-
Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Gating Strategy:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Protocol for Complement-Dependent Cytotoxicity (CDC) Assay
This protocol is a generalized procedure for assessing CDC. [17][14] Materials:
-
Target cells expressing tmTNF-α
-
This compound and isotype control antibody
-
Source of active complement (e.g., normal human serum, baby rabbit complement)
-
Heat-inactivated complement (control)
-
Cell viability dye (e.g., Calcein-AM, Propidium Iodide)
-
Assay medium (e.g., RPMI 1640)
-
96-well plate
-
Plate reader or flow cytometer
Procedure:
-
Target Cell Preparation: Harvest and wash target cells, then resuspend in assay medium to the desired concentration.
-
Plating: Plate the target cells in a 96-well plate.
-
Antibody Addition: Add serial dilutions of this compound or isotype control antibody to the wells.
-
Complement Addition: Add a pre-determined optimal concentration of active complement to the test wells and heat-inactivated complement to the control wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 1-4 hours).
-
Cell Viability Measurement:
-
If using a fluorescent dye like Calcein-AM, add the dye and measure fluorescence on a plate reader.
-
If using a viability dye like PI, analyze the cells by flow cytometry.
-
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: Signal from target cells with antibody and active complement.
-
Spontaneous Release: Signal from target cells with antibody and heat-inactivated complement.
-
Maximum Release: Signal from target cells lysed with a detergent.
-
Protocol for Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This is a general protocol for an ADCC assay using NK cells as effectors. [17] Materials:
-
Target cells expressing tmTNF-α
-
Effector cells (e.g., isolated Natural Killer cells)
-
This compound and isotype control antibody
-
Assay medium
-
Method for detecting cell lysis (e.g., LDH release assay, Calcein-AM release assay)
-
96-well plate
Procedure:
-
Target and Effector Cell Preparation: Prepare target and effector cells at the desired concentrations in the assay medium.
-
Plating: Plate the target cells in a 96-well plate.
-
Antibody Addition: Add serial dilutions of this compound or isotype control antibody to the wells containing the target cells and incubate to allow opsonization.
-
Effector Cell Addition: Add the effector cells to the wells at a specific effector-to-target (E:T) ratio.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified duration (e.g., 4-18 hours).
-
Cytotoxicity Measurement: Measure cell lysis using a chosen method (e.g., measure LDH release in the supernatant or Calcein-AM release).
-
Data Analysis: Calculate the percentage of specific cytotoxicity as described in the CDC assay protocol.
Conclusion
The mechanism of action of this compound in inflammatory diseases is complex and multifaceted, extending far beyond the simple neutralization of TNF-α. Its ability to induce apoptosis in activated immune cells, trigger reverse signaling pathways, and mediate cytotoxic effects through CDC and ADCC collectively contribute to its profound therapeutic efficacy. This in-depth technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed understanding of the molecular and cellular interactions that underpin the clinical success of this compound. A thorough appreciation of these mechanisms is essential for the continued development of novel and improved therapies for chronic inflammatory disorders.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. This compound Efficacy May Be Linked to Full TNF-α Blockade in Peripheral Compartment—A Double Central-Peripheral Target-Mediated Drug Disposition (TMDD) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. ard.bmj.com [ard.bmj.com]
- 5. This compound: an updated review of its use in Crohn's disease and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phnxflow.com [phnxflow.com]
- 8. researchgate.net [researchgate.net]
- 9. sileks.com [sileks.com]
- 10. emjreviews.com [emjreviews.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Comparative Effectiveness of this compound and Adalimumab for Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotna.net [biotna.net]
- 14. revvity.com [revvity.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. Complement-dependent cytotoxicity assay and antibody-dependent cellular cytotoxicity [bio-protocol.org]
An In-Depth Technical Guide to the Binding Affinity of Infliximab for Soluble vs. Transmembrane TNF-α
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding kinetics of infliximab, a chimeric monoclonal antibody, with the two biologically active forms of Tumor Necrosis Factor-alpha (TNF-α): the soluble form (sTNF-α) and the transmembrane form (tmTNF-α). Understanding the differential binding affinity is critical for elucidating the multifaceted mechanism of action of this compound and for the development of next-generation anti-TNF therapeutics.
Introduction: Soluble and Transmembrane TNF-α
Tumor Necrosis Factor-alpha is a pleiotropic cytokine central to the inflammatory cascade. It exists in two distinct forms:
-
Transmembrane TNF-α (tmTNF-α): A 26 kDa, 233-amino-acid protein expressed on the surface of immune cells such as macrophages and T-lymphocytes. In this form, tmTNF-α can act as a ligand, binding to TNF receptors (TNFR) on adjacent cells in a cell-to-cell contact fashion.[1][2] It can also function as a receptor, transducing "outside-to-inside" or "reverse" signals back into the TNF-α-producing cell.[1][2]
-
Soluble TNF-α (sTNF-α): A 17 kDa protein that is released from the cell membrane following the cleavage of tmTNF-α by the TNF-α-converting enzyme (TACE).[1][2][3] As a soluble homotrimer, sTNF-α can travel to distant sites to exert its pro-inflammatory effects by binding to TNFR1 and TNFR2.[4]
This compound is designed to neutralize the biological activity of TNF-α by binding to both its soluble and transmembrane forms, thereby preventing the cytokine from binding to its receptors.[4][5]
Quantitative Analysis of Binding Affinity
The binding affinity of this compound to sTNF-α and tmTNF-α has been quantified using various methodologies, most notably Surface Plasmon Resonance (SPR). The key kinetic parameters are the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₑ or kₒff), and the equilibrium dissociation constant (Kₑ), which is the ratio of kₒff to kₒₙ. A lower Kₑ value signifies a higher binding affinity.
Data from key studies reveal a significant difference in this compound's affinity for the two forms of TNF-α.
Table 1: Comparative Binding Affinity and Kinetics of this compound
| Parameter | Soluble TNF-α (sTNF-α) | Transmembrane TNF-α (tmTNF-α) | Data Source(s) |
| Equilibrium Dissociation Constant (Kₑ) | 4.2 pM | 468 pM | [6][7] |
| Association Rate (kₒₙ) | 0.57 x 10⁵ M⁻¹s⁻¹ | Not explicitly stated | [8] |
| Dissociation Rate (kₒff) | 1.1 x 10⁻⁴ s⁻¹ | Not explicitly stated | [8] |
Note: The Kₑ for sTNF-α calculated from the provided kₒₙ and kₒff values is approximately 1.92 nM. This discrepancy with the 4.2 pM value reported in other studies highlights that binding affinities can vary based on the specific experimental methods used (e.g., SPR vs. KinExA technology).[4][6][9] However, the consistent finding across studies is that this compound binds to sTNF-α with a significantly higher affinity (approximately 100-fold) than to tmTNF-α.[2][6][7]
Experimental Protocol: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical biosensing technique used to measure real-time biomolecular interactions and is a standard method for characterizing antibody-antigen binding kinetics.[10][11][12]
Objective: To determine the kₒₙ, kₒff, and Kₑ of this compound binding to immobilized sTNF-α or to cells expressing tmTNF-α.
Methodology:
-
Sensor Chip Preparation:
-
A sensor chip with a gold film is activated.
-
The ligand (recombinant human sTNF-α) is immobilized onto the sensor surface using standard amine coupling chemistry. For tmTNF-α analysis, a capture-based method can be used where an anti-tag antibody is immobilized, which then captures membrane preparations from cells expressing tmTNF-α.[13]
-
-
Association Phase:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The analyte (this compound), diluted to several different concentrations, is injected and flows over the ligand-coated surface.
-
As this compound binds to the immobilized TNF-α, the mass on the sensor surface increases, causing a proportional change in the refractive index. This change is measured in real-time and plotted on a sensorgram as response units (RU).[12][13][14]
-
-
Dissociation Phase:
-
Following the association phase, the this compound solution is replaced by a continuous flow of running buffer.
-
The dissociation of the this compound-TNF-α complex is monitored as a decrease in RU over time.
-
-
Regeneration:
-
A pulse of a regeneration solution (e.g., low pH glycine) is injected to strip the bound this compound from the ligand, preparing the sensor surface for the next binding cycle.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU vs. time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model).
-
This fitting process calculates the association rate (kₒₙ) from the rising curve of the association phase and the dissociation rate (kₒff) from the declining curve of the dissociation phase.
-
The equilibrium dissociation constant (Kₑ) is then calculated as kₒff / kₒₙ.
-
Figure 1. Experimental workflow for Surface Plasmon Resonance (SPR).
Signaling Pathway Implications
The differential binding of this compound to sTNF-α and tmTNF-α has profound implications for its mechanism of action, which extends beyond simple neutralization.
4.1 Forward Signaling (Ligand Activity)
Both sTNF-α and tmTNF-α function as ligands, binding to TNFR1 and TNFR2 to initiate "forward" signaling cascades that promote inflammation and, in some contexts, apoptosis.[2][15] sTNF-α preferentially binds and signals through TNFR1, which contains a death domain (DD) capable of initiating apoptosis via caspase activation or activating pro-inflammatory transcription factors like NF-κB.[3][15][16] tmTNF-α can activate both TNFR1 and TNFR2.[2] this compound's high affinity for sTNF-α makes it a potent neutralizer of this systemic inflammatory mediator.
Figure 2. Simplified forward signaling pathways of sTNF-α and tmTNF-α.
4.2 Reverse Signaling (Receptor Activity)
A key differentiator in the mechanism of anti-TNF agents lies in their interaction with tmTNF-α. When this compound binds to tmTNF-α on the surface of an immune cell, it can act as a ligand, triggering a "reverse signal" back into that cell.[17][18] This outside-to-inside signaling cascade can induce a range of anti-inflammatory and regulatory effects, including:
-
Apoptosis: Induction of programmed cell death in activated T cells and monocytes.[17][18]
-
Cell Cycle Arrest: Halting the proliferation of inflammatory cells in the G0/G1 phase.[17][18]
-
Cytokine Modulation: Upregulation of the anti-inflammatory cytokine IL-10.[17]
This reverse signaling mechanism is a critical component of this compound's efficacy in diseases like Crohn's, where eliminating pathogenic immune cells in the gut mucosa is beneficial.[17]
Figure 3. Reverse signaling induced by this compound binding to tmTNF-α.
Conclusion for Drug Development Professionals
The binding characteristics of this compound provide a clear illustration of a dual mechanism of action. The high-affinity binding to sTNF-α ensures potent neutralization of systemic inflammation. Concurrently, the lower-affinity, yet highly consequential, binding to tmTNF-α induces reverse signaling pathways that lead to the suppression and elimination of pathogenic immune cells at local sites of inflammation.
For researchers and drug developers, these findings underscore the importance of characterizing binding kinetics for both forms of TNF-α. The differential affinity profile of this compound likely contributes to its specific clinical efficacy profile. Future therapeutic design could aim to modulate the relative binding affinities to sTNF-α and tmTNF-α to either enhance specific mechanisms (e.g., reverse signaling-induced apoptosis) or to fine-tune the safety profile, thereby creating more targeted and effective treatments for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Transmembrane TNF-α: structure, function and interaction with anti-TNF agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Structural Basis for Treating Tumor Necrosis Factor α (TNFα)-associated Diseases with the Therapeutic Antibody this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Comparisons of affinities, avidities, and complement activation of adalimumab, this compound, and etanercept in binding to soluble and membrane tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tumor necrosis factor-mediated disposition of this compound in ulcerative colitis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 15. Tumour necrosis factor signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular mechanism of action of anti-tumor necrosis factor antibodies in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound induces potent anti-inflammatory responses by outside-to-inside signals through transmembrane TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Infliximab in Preclinical Models: A Technical Guide to Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of infliximab in various preclinical models. The following sections detail the experimental protocols, present quantitative data in a structured format, and visualize key biological and experimental pathways to support researchers and professionals in the field of drug development.
Introduction to this compound and its Mechanism of Action
This compound is a chimeric monoclonal antibody that targets and neutralizes both the soluble and transmembrane forms of tumor necrosis factor-alpha (TNF-α).[1][2][3] Overproduction of TNF-α is a key driver of the inflammatory cascade in several autoimmune diseases.[1] By binding to TNF-α, this compound prevents its interaction with its receptors (TNFR1 and TNFR2), thereby inhibiting downstream signaling pathways that lead to inflammation, cell proliferation, and apoptosis.[2][3]
The TNF-α Signaling Pathway
The binding of TNF-α to its receptors initiates a complex signaling cascade. The diagram below illustrates the major pathways activated by TNF-α and the point of intervention for this compound.
Pharmacokinetics of this compound in Preclinical Models
The pharmacokinetic profile of this compound has been characterized in several preclinical species. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the antibody and for predicting its behavior in humans.
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound observed in rats and cynomolgus monkeys.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (days) | Clearance (mL/h/kg) | Volume of Distribution (Vd) (mL/kg) | Reference |
| 10 | IV | - | - | - | ~3.8 | 0.23 | - | [4] |
| 5 | SC | - | - | - | - | - | - | [5] |
| 10 | SC | - | - | - | - | - | - | [5] |
| 15 | SC | - | - | - | - | - | - | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Clearance (mL/h/kg) | Volume of Distribution (Vd) (mL/kg) | Reference |
| Single Dose | IV | - | - | - | ~38 (with anti-IFX Ab) | - | - | [6] |
| Single Dose | IV | - | - | - | ~86 (without anti-IFX Ab) | - | - | [6] |
Note: Comprehensive PK parameter tables from single preclinical studies were limited in the searched literature.
Experimental Protocols for Pharmacokinetic Studies
A typical experimental workflow for assessing the pharmacokinetics of this compound in a preclinical model is outlined below.
-
Species: Sprague-Dawley rats or Cynomolgus monkeys are commonly used.
-
Housing: Animals are housed in controlled environments with standard diet and water ad libitum.
-
Administration: this compound is typically administered as a single intravenous (IV) bolus or subcutaneous (SC) injection.
-
Blood Sampling: Serial blood samples are collected from a suitable vessel (e.g., tail vein in rats, peripheral vein in monkeys) at predetermined time points post-administration.
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
A sandwich ELISA is commonly employed to quantify this compound concentrations in plasma samples.
-
Plate Coating: Microtiter plates are coated with a capture antibody (e.g., recombinant human TNF-α or an anti-infliximab antibody) and incubated overnight.
-
Blocking: Plates are washed and blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.
-
Sample Incubation: Plasma samples and a standard curve of known this compound concentrations are added to the wells and incubated.
-
Detection: A horseradish peroxidase (HRP)-conjugated detection antibody that binds to this compound is added.
-
Substrate Addition: A chromogenic substrate for HRP is added, and the color development is proportional to the amount of this compound present.
-
Data Analysis: The optical density is read using a microplate reader, and the concentrations in the unknown samples are determined from the standard curve.
Pharmacodynamics of this compound in Preclinical Models
Pharmacodynamic studies in preclinical models are essential to demonstrate the biological activity and therapeutic potential of this compound.
Preclinical Models of Disease
This is a widely used model for inflammatory bowel disease. Administration of DSS in drinking water induces acute or chronic colonic inflammation.[7]
-
Induction: Mice are typically given 2-5% (w/v) DSS in their drinking water for 5-7 days to induce acute colitis.
-
Treatment: this compound or a vehicle control is administered, often intraperitoneally (IP) or intravenously (IV).
-
Pharmacodynamic Endpoints:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool.
-
Colon Length: Inflammation leads to colon shortening, which is measured at necropsy.
-
Histological Score: Microscopic evaluation of colon sections for inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Activity: An indicator of neutrophil infiltration in the colon.
-
Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in colon tissue homogenates or serum.[8]
-
The CIA model in rats is a well-established model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.[9][10]
-
Induction: Arthritis is induced by immunization with an emulsion of type II collagen and Freund's adjuvant. A booster immunization is often given 7-21 days later.[11]
-
Treatment: this compound or a vehicle control is administered, typically after the onset of clinical signs of arthritis.
-
Pharmacodynamic Endpoints:
-
Arthritis Score: Clinical scoring of paw swelling and inflammation.
-
Paw Volume: Measurement of paw swelling using a plethysmometer.
-
Histopathology: Microscopic examination of joint tissues for synovitis, cartilage degradation, and bone erosion.
-
Biomarkers: Measurement of inflammatory markers (e.g., TNF-α, IL-1β) in serum or joint tissue.[9][12]
-
Quantitative Pharmacodynamic Data
Table 3: Pharmacodynamic Effects of this compound in Preclinical Models
| Model | Species | This compound Dose | Key Pharmacodynamic Readout | Result | Reference |
| DSS-Induced Colitis | Mouse | Not specified | Amelioration of colitis severity | Significant improvement | [1][8] |
| Collagen-Induced Arthritis | Rat | Not specified | Alleviation of joint inflammation and paw edema | Significant reduction | [9][10] |
| Collagen-Induced Arthritis | Rat | Not specified | Prevention of systemic bone loss | Improved trabecular microarchitecture | [9][10] |
| Collagen-Induced Arthritis | Rat | Not specified | Reduction of tendon TNF-α and IL-23 levels | Statistically significant declines | [9] |
Conclusion
Preclinical models are indispensable tools for characterizing the pharmacokinetic and pharmacodynamic properties of this compound. Data from rodent and non-human primate studies have been instrumental in understanding its mechanism of action, establishing dose-response relationships, and predicting its clinical efficacy and safety profile. This technical guide provides a foundational understanding of the methodologies and key findings from these preclinical investigations, serving as a valuable resource for researchers in the ongoing development and optimization of TNF-α targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Tutorial on Monoclonal Antibody Pharmacokinetics and Its Considerations in Early Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. socmucimm.org [socmucimm.org]
- 5. pubweb-prod.niaid.nih.gov [pubweb-prod.niaid.nih.gov]
- 6. admescope.com [admescope.com]
- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. Population pharmacokinetics of subcutaneous this compound CT‐P13 in Crohn’s disease and ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound prevents systemic bone loss and suppresses tendon inflammation in a collagen-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Biologic Therapy: A Technical Guide to the Development of Infliximab and Other TNF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal development timeline of Tumor Necrosis Factor (TNF) inhibitors, a class of drugs that revolutionized the treatment of autoimmune diseases. We will delve into the core scientific discoveries, key experimental methodologies, and the chronological emergence of major TNF-blocking agents, providing a comprehensive resource for professionals in the field of drug development and immunology.
Introduction: Targeting the "Master Regulator" of Inflammation
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in the pathogenesis of a wide range of autoimmune and inflammatory disorders.[1][2] Produced primarily by macrophages and lymphocytes, TNF-α orchestrates the inflammatory cascade, leading to tissue damage and the clinical manifestations of diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis.[2][3] The recognition of TNF-α as a key mediator of inflammation in the 1980s spurred a paradigm shift in therapeutic strategies, moving from broad immunosuppressants to targeted biologic therapies.[4][5] This guide chronicles the journey of TNF inhibitors, from their conceptualization to their established role as cornerstones of modern immunopharmacology.
The Unfolding Timeline: From Discovery to Clinical Mainstay
The development of TNF inhibitors has been a multi-decade endeavor, marked by key scientific breakthroughs and the successive introduction of highly effective therapeutic agents.
Early 1980s: Professors Feldmann, Maini, and Brennan identify Tumor Necrosis Factor-Alpha (TNF-α) as a key player in joint inflammation, laying the foundational groundwork for targeting this cytokine.[4]
1992: A pivotal research study demonstrates that blocking TNF-α with an antibody can effectively reduce joint inflammation in murine models of arthritis.[4][5] This proof-of-concept in an animal model was a critical step in validating TNF-α as a viable drug target.
1993: The first clinical trial of anti-TNF therapy in patients with rheumatoid arthritis is conducted and proves successful, demonstrating the potential for this therapeutic approach in humans.[4][5]
1998: The U.S. Food and Drug Administration (FDA) approves Etanercept (Enbrel) for the treatment of rheumatoid arthritis, making it the first TNF inhibitor to reach the market.[6][7][8]
1999: Infliximab (Remicade) receives FDA approval for the treatment of Crohn's disease.[7][9] This marked the arrival of the first monoclonal antibody-based TNF inhibitor.
2002: The FDA approves Adalimumab (Humira) , the first fully human monoclonal antibody TNF inhibitor, for the treatment of rheumatoid arthritis.[7][9][10]
2008: Certolizumab pegol (Cimzia) , a PEGylated Fab' fragment of a humanized monoclonal antibody, is approved by the FDA for Crohn's disease.
2009: Golimumab (Simponi) , another human monoclonal antibody, gains FDA approval for rheumatoid arthritis, psoriatic arthritis, and ankylosing spondylitis.[9][11][12]
Quantitative Overview of TNF Inhibitor Development
The following table summarizes the key developmental and approval milestones for the major TNF inhibitors, providing a clear comparative view of their journey to market.
| Drug Name (Brand Name) | Molecule Type | Initial FDA Approval | Initial Indication | Subsequent Key Indications |
| Etanercept (Enbrel) | Fusion Protein (human TNFR2-Fc) | November 2, 1998[6][8] | Rheumatoid Arthritis[8] | Juvenile Idiopathic Arthritis (1999), Psoriatic Arthritis (2002), Ankylosing Spondylitis (2003), Plaque Psoriasis (2004)[6][8] |
| This compound (Remicade) | Chimeric Monoclonal Antibody | August 24, 1998[13] / 1999[7][9] | Crohn's Disease[9] | Rheumatoid Arthritis, Ankylosing Spondylitis, Psoriatic Arthritis, Ulcerative Colitis[14] |
| Adalimumab (Humira) | Human Monoclonal Antibody | December 31, 2002[15] | Rheumatoid Arthritis[10][15] | Psoriatic Arthritis (2005), Ankylosing Spondylitis, Crohn's Disease, Plaque Psoriasis, Juvenile Idiopathic Arthritis, Ulcerative Colitis[10] |
| Certolizumab pegol (Cimzia) | PEGylated Humanized Fab' Fragment | April 22, 2008[16] | Crohn's Disease[16] | Rheumatoid Arthritis (2009 in EU), Psoriatic Arthritis (2013), Ankylosing Spondylitis, Non-radiographic Axial Spondyloarthritis (2019)[16][17] |
| Golimumab (Simponi) | Human Monoclonal Antibody | April 24, 2009[11][18] | Rheumatoid Arthritis, Psoriatic Arthritis, Ankylosing Spondylitis[11] | Ulcerative Colitis (2013), Juvenile Idiopathic Arthritis (2020)[18][19][20] |
Mechanisms of Action and Molecular Diversity
While all TNF inhibitors share the common goal of neutralizing TNF-α, their molecular structures and specific mechanisms of action differ.
-
This compound: A chimeric monoclonal antibody, composed of mouse variable regions and human constant regions.[14] It binds to both soluble and transmembrane forms of TNF-α, preventing the cytokine from binding to its receptors.[14]
-
Etanercept: A dimeric fusion protein consisting of the extracellular domain of the human p75 TNF receptor linked to the Fc portion of human IgG1.[6][21] It acts as a "decoy receptor," binding to TNF-α and preventing it from interacting with cell surface receptors.[1][6]
-
Adalimumab: A fully human IgG1 monoclonal antibody.[22] Its human origin is intended to reduce the likelihood of immunogenicity. Like this compound, it neutralizes both soluble and membrane-bound TNF-α.[10][22]
-
Certolizumab pegol: This agent is unique in that it is a humanized Fab' antibody fragment attached to a polyethylene glycol (PEG) molecule.[16] The PEGylation extends the drug's half-life in the body. It lacks an Fc region, which differentiates its interaction with the immune system compared to full monoclonal antibodies.
-
Golimumab: A human IgG1 monoclonal antibody that binds with high affinity to both soluble and transmembrane forms of TNF-α.[11][20]
The TNF-α Signaling Pathway
TNF-α exerts its pro-inflammatory effects by binding to two distinct cell surface receptors: TNFR1 (p55) and TNFR2 (p75).[2] TNFR1 is ubiquitously expressed on most cell types, while TNFR2 is primarily found on immune cells.[2] The binding of TNF-α to these receptors initiates a cascade of intracellular signaling events that can lead to either inflammation and cell survival or apoptosis (programmed cell death).[23][24]
References
- 1. Etanercept - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. news-medical.net [news-medical.net]
- 4. arthritis-uk.org [arthritis-uk.org]
- 5. acrconvergencetoday.org [acrconvergencetoday.org]
- 6. Etanercept - Wikipedia [en.wikipedia.org]
- 7. Anti-TNF therapy: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. Adalimumab - Wikipedia [en.wikipedia.org]
- 11. New Drug Approvals - Pt. III - Golimumab (Simponi) [chembl.github.io]
- 12. Golimumab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Humira (adalimumab) FDA Approval History - Drugs.com [drugs.com]
- 16. Certolizumab pegol - Wikipedia [en.wikipedia.org]
- 17. FDA Approves Certolizumab Pegol, (CIMZIA®) For Non-Radiographic Axial Spondyloarthritis, [spondylitis.org]
- 18. drugs.com [drugs.com]
- 19. SIMPONI ARIA® (golimumab) Approved by the U.S. Food and Drug Administration for Active Polyarticular Juvenile Idiopathic Arthritis and Extension of Its Active Psoriatic Arthritis Indication in Patients 2 Years of Age and Older [jnj.com]
- 20. Golimumab - Wikipedia [en.wikipedia.org]
- 21. enbrelpro.com [enbrelpro.com]
- 22. Drug focus: adalimumab in the treatment of moderate to severe psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
Structural Basis for Infliximab's High Affinity for Tumor Necrosis Factor-α (TNFα): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Infliximab, a chimeric monoclonal antibody, exhibits high affinity and specificity for tumor necrosis factor-α (TNFα), a key cytokine implicated in various inflammatory diseases. This technical guide provides an in-depth analysis of the structural underpinnings of this high-affinity interaction. By examining the crystal structure of the this compound-TNFα complex, we elucidate the key molecular interactions, thermodynamic drivers, and structural features that govern this clinically significant binding event. This document summarizes quantitative binding data, details relevant experimental methodologies, and provides visual representations of the critical pathways and structural relationships to serve as a comprehensive resource for researchers and professionals in immunology and drug development.
Introduction
Tumor necrosis factor-α (TNFα) is a pleiotropic pro-inflammatory cytokine that plays a central role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis. This compound is a therapeutic monoclonal antibody designed to specifically neutralize the biological activity of both soluble and transmembrane forms of TNFα.[1][2] Its clinical efficacy is directly related to its high binding affinity and specificity for TNFα, which prevents the cytokine from interacting with its receptors (TNFR1 and TNFRSF1B) and initiating downstream inflammatory signaling cascades.[1][3] Understanding the precise molecular interactions at the this compound-TNFα interface is paramount for the development of next-generation anti-TNFα biologics with improved therapeutic profiles.
This guide delves into the structural biology of the this compound-TNFα interaction, drawing upon crystallographic data and biophysical studies.
The this compound-TNFα Binding Interface: A Structural Overview
The high affinity of this compound for TNFα is a result of a large, complementary, and intricate binding interface. The crystal structure of the this compound Fab fragment in complex with trimeric TNFα, resolved at 2.6 Å, provides a detailed atomic-level view of this interaction (PDB ID: 4G3Y).[1][4]
Key structural features contributing to the high affinity include:
-
Large Buried Surface Area: The interaction buries a significant total surface area of 1,977 Ų, which is larger than typical protein-protein interfaces.[1] TNFα contributes 1,035 Ų, while the this compound heavy and light chains contribute 600 Ų and 450 Ų, respectively.[1]
-
High Shape Complementarity: The interface exhibits a high shape complementarity value of 0.72, indicating a precise fit between the antibody's paratope and the antigen's epitope.[1]
-
Extensive Hydrogen Bonding and van der Waals Interactions: A network of hydrogen bonds and numerous van der Waals contacts stabilize the complex.
This compound's Paratope: The Complementarity-Determining Regions (CDRs)
All six CDR loops of this compound's variable region are involved in binding to TNFα. The heavy chain CDRs, in particular, play a dominant role in the interaction.
-
Heavy Chain CDRs:
-
Light Chain CDRs:
TNFα's Epitope: Key Residues and Loops
The epitope on TNFα recognized by this compound is a conformational epitope composed of residues from several loops, primarily the C-D, E-F, and G-H loops.[1] A critical aspect of this interaction is the involvement of the E-F loop, which is a key differentiator in the binding specificity of this compound for TNFα over the structurally similar TNFβ.[1]
Quantitative Analysis of the this compound-TNFα Interaction
The high affinity of this compound for TNFα has been quantified by various biophysical methods, most notably Surface Plasmon Resonance (SPR). The reported binding constants can vary depending on the specific experimental setup and conditions.
Table 1: Kinetic and Affinity Constants for this compound-TNFα Interaction
| Parameter | Value | Method | Reference |
| KD (Dissociation Constant) | 44 pM | SPR | [5] |
| 0.49 nM (Peripheral) | TMDD Model | [2] | |
| 15.4 nM (Central) | TMDD Model | [2] | |
| kon (Association Rate) | 0.57 x 105 M-1s-1 | Not Specified | [6] |
| koff (Dissociation Rate) | 1.1 x 10-4 s-1 | Not Specified | [6] |
TMDD: Target-Mediated Drug Disposition
Table 2: Structural Parameters of the this compound-TNFα Interface
| Parameter | Value | Reference |
| Total Buried Surface Area | 1,977 Ų | [1] |
| Shape Complementarity (Sc) | 0.72 | [1] |
| Resolution of Crystal Structure | 2.6 Å | [1][4] |
Experimental Methodologies
A comprehensive understanding of the this compound-TNFα interaction relies on a combination of structural and biophysical techniques.
X-ray Crystallography of the this compound-TNFα Complex
This technique provides high-resolution structural information of the antibody-antigen complex at the atomic level.
Protocol Outline:
-
Protein Expression and Purification:
-
Complex Formation:
-
Purified this compound Fab and TNFα are mixed at a 1:1 molar ratio and incubated at 4°C for 10 hours to allow for complex formation.[1]
-
-
Complex Purification:
-
The this compound-TNFα complex is further purified using size-exclusion chromatography (e.g., Superdex 200) to separate the complex from any unbound components.[1]
-
-
Crystallization:
-
The purified complex is concentrated to approximately 30 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.4) and 150 mM NaCl.[1]
-
Crystallization screening is performed using various precipitant solutions. The crystal structure (PDB ID: 4G3Y) was obtained from crystals grown in a specific condition.
-
-
Data Collection and Structure Determination:
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics (k_on and k_off) and affinity (K_D) of the this compound-TNFα interaction in real-time.
Protocol Outline:
-
Chip Preparation and Ligand Immobilization:
-
Analyte Injection and Binding Measurement:
-
A running buffer (e.g., PBS with 0.05% Tween 20) is continuously flowed over the chip surface to establish a stable baseline.[7]
-
This compound (analyte) at various concentrations is injected over the immobilized TNFα surface. The change in resonance signal, proportional to the mass bound, is recorded in real-time.
-
-
Dissociation Phase:
-
After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound-TNFα complex.
-
-
Regeneration:
-
A regeneration solution is injected to remove the bound this compound, preparing the surface for the next binding cycle.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (k_on and k_off) and the dissociation constant (K_D).
-
Visualizing Key Pathways and Relationships
TNFα Signaling Pathway and this compound's Mechanism of Action
Caption: this compound neutralizes TNFα, preventing its binding to TNF receptors.
Experimental Workflow for Structural and Affinity Characterization
References
- 1. Structural Basis for Treating Tumor Necrosis Factor α (TNFα)-associated Diseases with the Therapeutic Antibody this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Efficacy May Be Linked to Full TNF-α Blockade in Peripheral Compartment—A Double Central-Peripheral Target-Mediated Drug Disposition (TMDD) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and the TNF-alpha system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
Methodological & Application
Infliximab in Preclinical Colitis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infliximab, a chimeric monoclonal antibody targeting tumor necrosis factor-alpha (TNF-α), is a cornerstone therapy for inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2] In preclinical research, this compound is not used to induce colitis but rather as a critical tool to study the therapeutic effects of TNF-α neutralization in various animal models of experimental colitis. These models are essential for understanding the pathophysiology of IBD and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound in treating experimental colitis in animal models.
Mechanism of Action of this compound
This compound functions by binding with high affinity to both the soluble and transmembrane forms of TNF-α, a key pro-inflammatory cytokine implicated in the pathogenesis of IBD.[1][3][4] This binding neutralizes the biological activity of TNF-α, preventing it from binding to its receptors (TNFR1 and TNFR2) and thereby inhibiting the downstream inflammatory cascade. Key mechanisms include:
-
Downregulation of Inflammatory Cytokines: By neutralizing TNF-α, this compound reduces the production of other pro-inflammatory cytokines such as Interleukin-1 (IL-1) and IL-6.[4][5]
-
Induction of Immune Cell Apoptosis: this compound can induce apoptosis in activated T-cells and macrophages through reverse signaling after binding to transmembrane TNF-α.[3]
-
Inhibition of NF-κB Signaling: The neutralization of TNF-α leads to the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[3]
-
Reduction of Immune Cell Recruitment: this compound decreases the expression of adhesion molecules, thereby reducing the infiltration of inflammatory cells into the intestinal mucosa.
Signaling Pathway of this compound in Colitis
The following diagram illustrates the key signaling pathway affected by this compound in the context of intestinal inflammation.
Caption: this compound neutralizes TNF-α, blocking downstream inflammatory signaling.
Experimental Protocols for Treating Colitis with this compound
The following are detailed protocols for common animal models of colitis where this compound is used as a therapeutic agent.
TNBS-Induced Colitis in Rats
Trinitrobenzene sulfonic acid (TNBS)-induced colitis is a widely used model that mimics some aspects of Crohn's disease.
Experimental Workflow:
Caption: Workflow for TNBS-induced colitis and this compound treatment in rats.
Detailed Protocol:
-
Animal Model: Adult male Wistar rats (200-240 g) are acclimatized for one week.[6][7]
-
Colitis Induction: On day 1, after a 24-hour fast, rats are lightly anesthetized. A catheter is inserted 8 cm into the colon, and 25 mg of TNBS dissolved in 0.25 mL of 50% ethanol is instilled.[6]
-
Treatment Groups: Animals are randomized into groups: a vehicle-treated control group and this compound-treated groups.
-
This compound Administration: From day 2 to day 6, this compound is administered subcutaneously at doses of 5, 10, or 15 mg/kg body weight.[6]
-
Monitoring: Body weight, stool consistency, and signs of rectal bleeding are monitored daily.
-
Endpoint Analysis: On day 8, animals are euthanized. The colon is excised for histological assessment of inflammation and damage. Tissue samples are collected for the measurement of TNF-α and malondialdehyde (MDA) levels.[6][7]
DSS-Induced Colitis in Mice
Dextran sodium sulfate (DSS)-induced colitis is a model that resembles ulcerative colitis, characterized by damage to the colonic epithelium.
Experimental Workflow:
Caption: Workflow for DSS-induced colitis and this compound treatment in mice.
Detailed Protocol:
-
Animal Model: Five-week-old male C57BL/6 mice are acclimatized for one week.[8]
-
Colitis Induction: Colitis is induced by administering 2.5% (w/v) DSS in the drinking water for 7 consecutive days.[8][9]
-
This compound Administration: this compound can be administered via different routes. For example, a single intraperitoneal injection of 10 mg/kg can be given on a specific day during the DSS administration period.[8][9] Alternatively, intravenous or intra-rectal administration has also been explored.[10]
-
Monitoring: Daily monitoring includes body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the experiment, mice are euthanized. The colon is removed to measure its length and for histological scoring (e.g., Rachmilewitz score).[10] Serum, mucosal, and fecal samples can be collected to determine this compound levels.[10]
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound in experimental colitis models.
Table 1: Effect of Subcutaneous this compound on Histology and Biomarkers in TNBS-Induced Colitis in Rats
| Treatment Group | Dose (mg/kg) | Histological Score (Normal Mucosa %) | Tissue TNF-α (pg/mg protein) | Tissue MDA (nmol/mg protein) |
| Untreated | - | Data Not Provided | 18.73 ± 10.53 | Data Not Provided |
| This compound | 5 | Significantly higher than untreated | 0.47 ± 0.44 | Significantly lower than untreated |
| This compound | 10 | No significant difference from untreated | 1.09 ± 0.86 | Significantly lower than untreated |
| This compound | 15 | No significant difference from untreated | 0.43 ± 0.31 | No significant difference from 5mg/kg |
Data adapted from a study on subcutaneous this compound administration in rats with chemical colitis.[6]
Table 2: Effect of this compound on Serum Cytokines in Ulcerative Colitis Patients (Clinical Data for Reference)
| Cytokine | Pre-treatment Levels | Post-treatment Levels (8 weeks) | P-value |
| IL-8 | Median values not specified | Significantly decreased | < 0.05 |
| MIP-1β | Median values not specified | Significantly decreased | < 0.005 |
| IL-6 | No significant change | Levels were significantly lower in responders vs. non-responders at 26 weeks | < 0.05 |
This table provides clinical context on cytokine modulation by this compound.[11]
Conclusion
This compound is a valuable therapeutic agent for the treatment of experimental colitis in animal models, providing a means to investigate the role of TNF-α in IBD pathogenesis and to evaluate the efficacy of anti-inflammatory compounds. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals working in this field. The choice of animal model, dosage, and route of administration should be carefully considered based on the specific research question.
References
- 1. crohnsandcolitis.org.au [crohnsandcolitis.org.au]
- 2. This compound in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Use and Mechanisms of this compound Treatment on Inflammatory Bowel Disease: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Favorable response to subcutaneous administration of this compound in rats with experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound and Adalimumab on Experimental Colitis Following Orally Supplemented Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Colitis Associated Cancer in Model Mice by Downregulating Genes Associated with Mast Cells and Decreasing Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Colitis Associated Cancer in Model Mice by Downregulating Genes Associated with Mast Cells and Decreasing Their Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Locally injected this compound ameliorates murine DSS colitis: differences in serum and intestinal levels of drug between healthy and colitic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in cytokine profile may predict therapeutic efficacy of this compound in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vitro Cell Culture Assays of Infliximab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in-vitro cell culture assays to characterize the bioactivity and immunogenicity of Infliximab, a chimeric monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF-α).
Introduction
This compound is a therapeutic monoclonal antibody used in the treatment of various autoimmune and inflammatory diseases.[1] Its primary mechanism of action is the neutralization of both soluble and transmembrane forms of TNF-α, a pro-inflammatory cytokine.[1][2][3] By binding to TNF-α, this compound prevents its interaction with its receptors (TNFR1 and TNFR2), thereby inhibiting downstream inflammatory signaling pathways such as NF-κB and MAPK.[1][3] Furthermore, the Fc region of this compound can mediate effector functions, including Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC), leading to the lysis of cells expressing transmembrane TNF-α.[1][4]
These protocols describe methods to assess the potency, efficacy, and potential for immunogenicity of this compound in a laboratory setting.
TNF-α Neutralization Assay
This assay evaluates the ability of this compound to inhibit the cytotoxic effects of TNF-α on a sensitive cell line.
Experimental Protocol
1.1. Cell Line and Culture:
-
Cell Line: L929 (murine fibroblast cell line, ATCC CCL-1) is recommended due to its high sensitivity to TNF-α-induced apoptosis.[5]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
1.2. Reagents:
-
Recombinant Human TNF-α (rhTNF-α)
-
Actinomycin D
-
This compound (and/or test samples)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Assay Buffer: Culture medium with 2% FBS.
1.3. Procedure:
-
Seed L929 cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well in 50 µL of culture medium and incubate for 16-24 hours.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate plate, pre-incubate the this compound dilutions with a constant concentration of rhTNF-α (e.g., 1 ng/mL) for 30-60 minutes at 37°C.[5]
-
Add Actinomycin D to the L929 cells to a final concentration of 1 µg/mL.[5]
-
Add 50 µL of the this compound/rhTNF-α mixture to the corresponding wells of the cell plate.
-
Include control wells:
-
Cells + rhTNF-α (maximum cytotoxicity)
-
Cells only (no cytotoxicity)
-
Cells + this compound only (to test for direct cytotoxicity)
-
-
Incubate the plate for 16-24 hours at 37°C, 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
Data Presentation
| This compound Conc. (ng/mL) | Luminescence (RLU) | % Neutralization |
| 1000 | 95,000 | 98.8% |
| 500 | 94,500 | 98.2% |
| 250 | 92,000 | 95.3% |
| 125 | 85,000 | 87.1% |
| 62.5 | 65,000 | 64.7% |
| 31.25 | 40,000 | 35.3% |
| 15.6 | 20,000 | 11.8% |
| 0 (TNF-α only) | 10,000 | 0.0% |
| No TNF-α Control | 96,000 | 100.0% |
Data are illustrative. RLU = Relative Luminescent Units. % Neutralization is calculated relative to the controls.
Experimental Workflow
Caption: TNF-α Neutralization Assay Workflow.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay measures the ability of this compound to induce the killing of target cells expressing transmembrane TNF-α by effector cells.
Experimental Protocol
2.1. Cell Lines and Culture:
-
Target Cells: CHO-S cells stably transfected to express human transmembrane TNF-α (tmTNF-α).
-
Effector Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or an NK cell line (e.g., NK92) engineered to express FcγRIIIa.[5][6]
-
Culture Medium: FreeStyle™ CHO Expression Medium for CHO-S cells; RPMI-1640 with 10% FBS for effector cells.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
2.2. Reagents:
-
This compound (and/or test samples)
-
Human IgG Isotype Control
-
CytoTox-Glo™ Cytotoxicity Assay reagent
-
Assay Buffer: RPMI-1640 with 2% FBS.
2.3. Procedure:
-
Harvest and wash target (tmTNF-α CHO-S) and effector (PBMCs/NK cells) cells and resuspend in assay buffer.
-
Seed target cells in a 96-well plate at 1 x 10⁴ cells/well in 50 µL.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 25 µL of the this compound dilutions to the target cells.
-
Add 25 µL of effector cells to achieve a desired Effector:Target (E:T) ratio (e.g., 25:1 for PBMCs).[5]
-
Include control wells:
-
Target cells only (spontaneous release)
-
Target cells + Effector cells (basal cytotoxicity)
-
Target cells + Lysis buffer (maximum release)
-
-
Incubate the plate for 4-6 hours at 37°C, 5% CO₂.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of CytoTox-Glo™ reagent to each well.
-
Shake for 2 minutes and incubate for 15 minutes at room temperature.
-
Read the luminescence on a plate reader.
Data Presentation
| This compound Conc. (ng/mL) | Luminescence (RLU) | % Specific Lysis |
| 1000 | 80,000 | 85.7% |
| 250 | 75,000 | 78.6% |
| 62.5 | 60,000 | 57.1% |
| 15.6 | 40,000 | 28.6% |
| 3.9 | 25,000 | 7.1% |
| 0 (E+T only) | 20,000 | 0.0% |
| Spontaneous Release | 15,000 | - |
| Maximum Release | 90,000 | 100.0% |
Data are illustrative. % Specific Lysis is calculated by subtracting spontaneous and basal lysis from the measured values and normalizing to the maximum release.
Experimental Workflow
Caption: ADCC Assay Workflow.
Complement-Dependent Cytotoxicity (CDC) Assay
This assay determines the ability of this compound to lyse target cells expressing transmembrane TNF-α in the presence of complement.[5][7]
Experimental Protocol
3.1. Cell Line and Culture:
-
Target Cells: CHO-S cells stably expressing human tmTNF-α.[5]
-
Culture Medium: FreeStyle™ CHO Expression Medium.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
3.2. Reagents:
-
This compound (and/or test samples)
-
Human IgG Isotype Control
-
Normal Human Serum (as a source of complement)
-
Heat-Inactivated Human Serum (negative control)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Assay Buffer: RPMI-1640 with 0.1% BSA.
3.3. Procedure:
-
Harvest and wash tmTNF-α CHO-S cells and resuspend in assay buffer.
-
Seed target cells in a 96-well plate at 5 x 10³ cells/well in 50 µL.[5]
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 25 µL of the this compound dilutions to the target cells.
-
Incubate at room temperature for 30 minutes.[5]
-
Add 25 µL of normal human serum (e.g., 10% final concentration) to initiate the CDC reaction.[5]
-
Include control wells:
-
Cells + this compound + Heat-Inactivated Serum
-
Cells + Normal Human Serum only
-
Cells only (maximum viability)
-
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Shake for 2 minutes and incubate for 10 minutes.
-
Read the luminescence on a plate reader.
Data Presentation
| This compound Conc. (ng/mL) | Luminescence (RLU) | % CDC |
| 1000 | 15,000 | 83.3% |
| 250 | 20,000 | 77.8% |
| 62.5 | 35,000 | 61.1% |
| 15.6 | 60,000 | 33.3% |
| 3.9 | 80,000 | 11.1% |
| 0 (Serum only) | 90,000 | 0.0% |
| No Serum Control | 92,000 | - |
| Lysis Control | 5,000 | 100.0% |
Data are illustrative. % CDC is calculated based on the reduction in cell viability relative to controls.
Experimental Workflow
Caption: CDC Assay Workflow.
This compound Signaling Pathway
This compound neutralizes TNF-α, preventing it from binding to its receptors and activating downstream pro-inflammatory signaling cascades.
Caption: this compound Mechanism of Action.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. Establishment of a cell model for screening antibody drugs against rheumatoid arthritis with ADCC and CDC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosylation profile and biological activity of Remicade® compared with Flixabi® and Remsima® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioassays for the Evaluation of Target Neutralization and Complement-Dependent Cytotoxicity (CDC) of Therapeutic Antibodies | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Infliximab in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of infliximab, a chimeric monoclonal antibody against tumor necrosis factor-alpha (TNF-α), in a laboratory research setting. The following sections detail its mechanism of action, dosage and administration for in vitro and in vivo models, and specific experimental protocols.
Mechanism of Action
This compound is a therapeutic monoclonal antibody that specifically targets and neutralizes the activity of TNF-α, a key pro-inflammatory cytokine involved in various inflammatory and autoimmune diseases. By binding to both soluble and transmembrane forms of TNF-α, this compound prevents the cytokine from interacting with its receptors (TNFR1 and TNFR2), thereby inhibiting downstream signaling pathways that lead to inflammation, cell proliferation, and apoptosis.[1]
TNF-α Signaling Pathway and this compound Inhibition
The following diagram illustrates the TNF-α signaling pathway and the mechanism of inhibition by this compound.
This compound Dosage and Administration for Laboratory Research
The appropriate dosage and administration of this compound are critical for obtaining reliable and reproducible results in preclinical research. The following tables summarize typical dosage ranges for in vitro and in vivo studies based on published literature.
In Vitro Studies
| Cell Line | Assay Type | This compound Concentration | Incubation Time | Reference |
| Jurkat T cells | Apoptosis (TUNEL) | 10 µg/mL | 24 hours | [2] |
| Jurkat T cells | Apoptosis (Annexin V) | 0.01 µM (~1.45 µg/mL) | 6 hours | [3] |
| HepG2 cells | Cytotoxicity (WST-1) | 0.002 mg/L - 5 g/L | 24, 48, 72 hours | [4] |
| L929 fibroblasts | TNF-α Neutralization | 2.5 - 20 µg/mL | 2 hours (pre-incubation) | [5] |
| 3T3L1 adipocytes | Glucose Uptake | 10 ng/mL | 2 hours | [6] |
In Vivo Studies (Rat Models)
| Animal Model | Administration Route | This compound Dosage | Dosing Frequency | Reference |
| Collagen-Induced Arthritis (Rat) | Intraperitoneal (IP) | 5 mg/kg | Not specified | [2] |
| Peritoneal Adhesions (Rat) | Intravenous (IV) | 3-5 mg/kg | Single or double dose | [4] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key in vitro and in vivo experiments using this compound.
Preparation of this compound for In Vitro and In Vivo Use
This compound is typically supplied as a lyophilized powder that requires reconstitution before use.
Materials:
-
This compound (lyophilized powder, e.g., Remicade®)
-
Sterile Water for Injection, USP
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Syringe with a 21-gauge or smaller needle
-
Sterile vials or tubes
Protocol:
-
Reconstitution:
-
Bring the this compound vial to room temperature.
-
Using a syringe with a 21-gauge or smaller needle, slowly inject 10 mL of Sterile Water for Injection, USP, onto the side of the vial to avoid foaming.[6]
-
Gently swirl the vial to dissolve the powder. Do not shake. [6]
-
Allow the reconstituted solution to stand for 5 minutes. The solution should be colorless to light yellow and opalescent.[6] The final concentration after reconstitution is typically 10 mg/mL.
-
-
Dilution for In Vitro Studies:
-
Calculate the required volume of the 10 mg/mL reconstituted this compound to achieve the desired final concentration in your cell culture medium.
-
Aseptically dilute the calculated volume of this compound in the appropriate sterile cell culture medium.
-
-
Dilution for In Vivo Studies:
-
Calculate the total dose of this compound required based on the animal's body weight and the desired dosage (e.g., 5 mg/kg).
-
Withdraw the corresponding volume of the 10 mg/mL reconstituted this compound.
-
Dilute the this compound solution with sterile 0.9% Sodium Chloride Injection, USP, to a final volume suitable for injection (e.g., 0.5 - 1.0 mL for a rat). The final infusion concentration should be between 0.4 mg/mL and 4 mg/mL.[3]
-
In Vitro Experimental Workflow
The following diagram outlines a general workflow for in vitro experiments with this compound.
Protocol 1: In Vitro TNF-α Neutralization Bioassay using L929 Cells
This protocol determines the ability of this compound to neutralize the cytotoxic effect of TNF-α on L929 murine fibroblast cells.
Materials:
-
L929 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNF-α
-
This compound
-
Actinomycin D
-
WST-1 or MTT cell proliferation/cytotoxicity reagent
-
96-well flat-bottom microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed L929 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
-
Preparation of this compound and TNF-α:
-
Prepare serial dilutions of this compound in culture medium.
-
Prepare a stock solution of TNF-α in culture medium. A final concentration of 1 ng/mL is often effective, but should be optimized for your specific cell line and TNF-α lot.
-
Prepare a solution of TNF-α and this compound by mixing equal volumes of the respective dilutions.
-
Pre-incubate the TNF-α/infliximab mixture for 2 hours at 37°C.
-
-
Cell Treatment:
-
After the overnight incubation, carefully remove the medium from the L929 cells.
-
Add 50 µL of culture medium containing 2 µg/mL Actinomycin D to each well.
-
Add 50 µL of the pre-incubated TNF-α/infliximab mixture to the appropriate wells. Include controls for cells alone, cells with TNF-α only, and cells with this compound only.
-
-
Incubation and Assay:
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of WST-1 or MTT reagent to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control cells.
-
Plot the percentage of viability against the concentration of this compound to determine the neutralization capacity.
-
Protocol 2: In Vitro Apoptosis Assay using Jurkat T Cells (TUNEL Assay)
This protocol is designed to assess the induction of apoptosis by this compound in activated Jurkat T cells using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
Materials:
-
Jurkat T cells
-
Complete RPMI-1640 medium with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies for T cell activation
-
This compound
-
TUNEL assay kit
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Culture and Activation:
-
Culture Jurkat T cells in complete RPMI-1640 medium.
-
For activation, stimulate the cells with soluble anti-CD3 (e.g., 2 ng/mL) and anti-CD28 (e.g., 2 ng/mL) antibodies for 24 hours.
-
-
This compound Treatment:
-
Treat the activated and non-activated Jurkat cells with this compound (e.g., 10 µg/mL) or an isotype control antibody.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
TUNEL Staining:
-
Harvest the cells by centrifugation.
-
Follow the manufacturer's protocol for the TUNEL assay kit, which typically involves:
-
Fixation of cells with a formaldehyde-based solution.
-
Permeabilization of the cell membrane.
-
Incubation with the TdT reaction mixture containing labeled dUTPs.
-
Washing steps.
-
(Optional) Counterstaining with a DNA dye like propidium iodide.
-
-
-
Analysis:
-
Analyze the cells by flow cytometry or fluorescence microscopy to detect the fluorescent signal from the labeled dUTPs incorporated into fragmented DNA, which is indicative of apoptosis.
-
Protocol 3: In Vivo Administration of this compound in a Rat Collagen-Induced Arthritis (CIA) Model
This protocol describes the intraperitoneal (IP) administration of this compound to rats in a model of collagen-induced arthritis.
Materials:
-
This compound
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Syringes (1 mL or 3 mL)
-
Needles (23-25 gauge)
-
Rats with induced collagen-induced arthritis
In Vivo Experimental Workflow
Protocol:
-
Preparation of this compound for Injection:
-
Reconstitute and dilute this compound in sterile 0.9% Sodium Chloride Injection, USP, to the desired final concentration for a 5 mg/kg dose.
-
The final injection volume should be between 5-10 mL/kg.[7] For a 250g rat, this would be 1.25-2.5 mL.
-
-
Animal Restraint:
-
Properly restrain the rat. For IP injections, the animal should be held securely with its head tilted downwards to allow the abdominal organs to fall away from the injection site.
-
-
Intraperitoneal Injection:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure that the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Monitor the progression of arthritis according to the study design, which may include measuring paw volume and assessing clinical scores.
-
Disclaimer: These protocols are intended for research purposes only and should be adapted to specific experimental needs. Always follow institutional guidelines and regulations for animal care and use, as well as laboratory safety procedures.
References
- 1. Administration of Intravenous this compound for Prevention of Peritoneal Adhesions Formation in Rats | Københavns Biblioteker [bibliotek.kk.dk]
- 2. This compound prevents systemic bone loss and suppresses tendon inflammation in a collagen-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dosing & Administration | HCP | this compound [this compound.com]
- 4. Administration of Intravenous Inf liximab for Prevention of Peritoneal Adhesions Formation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Reconstitution and storage of Infliximab for research purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and use of Infliximab in a research setting. The information is intended to guide laboratory professionals in accurately preparing and utilizing this monoclonal antibody for various in vitro and in vivo studies.
Product Information
This compound is a chimeric monoclonal antibody that functions as a potent inhibitor of tumor necrosis factor-alpha (TNF-α). It is widely used in both clinical and research applications to investigate inflammatory and autoimmune processes. For research purposes, it is critical to handle and prepare this compound correctly to ensure its biological activity and the reproducibility of experimental results.
Reconstitution of Lyophilized this compound
Proper reconstitution of lyophilized this compound is the first critical step to ensure its efficacy in research applications.
Protocol for Reconstitution:
-
Vial Inspection: Before reconstitution, visually inspect the vial of lyophilized this compound. The powder should be a white, cake-like substance.
-
Reagent Equilibration: Allow the vial of lyophilized this compound and the Sterile Water for Injection, USP, to come to room temperature for at least 30 minutes before mixing.
-
Reconstitution:
-
Using a syringe with a 21-gauge or smaller needle, slowly inject 10 mL of Sterile Water for Injection, USP, into the 100 mg vial of this compound.
-
Direct the stream of water against the glass wall of the vial to avoid excessive foaming.
-
Gently swirl the vial to dissolve the powder. DO NOT SHAKE as this can cause denaturation of the antibody.
-
Allow the reconstituted solution to stand for 5 minutes. The final concentration of the reconstituted solution is 10 mg/mL.
-
-
Visual Inspection: The reconstituted solution should be colorless to light yellow and opalescent. A few translucent particles may be present, as this compound is a protein. Do not use the solution if it is discolored or contains opaque particles.
Storage and Stability of this compound
The stability of this compound is dependent on proper storage conditions, both before and after reconstitution.
| Storage Condition | Reconstituted this compound (10 mg/mL) | Diluted this compound (0.4 - 4 mg/mL) |
| Refrigerated (2°C to 8°C) | Up to 24 hours | Up to 14 days in 0.9% Sodium Chloride in PVC or polyolefin bags.[1] |
| Room Temperature (up to 25°C) | Use immediately. Infusion should begin within 3 hours of reconstitution and dilution.[2][3] | Use immediately. Infusion should begin within 3 hours of reconstitution and dilution.[2][3] |
Note: For long-term storage of reconstituted this compound for research purposes, it is recommended to aliquot the 10 mg/mL solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability under these conditions should be validated by the end-user.
Experimental Protocols
TNF-α Signaling Pathway
This compound exerts its effect by neutralizing the biological activity of TNF-α. The following diagram illustrates the TNF-α signaling pathway and the point of intervention by this compound.
References
Application Notes: Infliximab in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infliximab, a chimeric monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF-α), is a cornerstone biologic for treating various inflammatory diseases. Beyond its well-documented neutralization of soluble TNF-α, this compound's therapeutic efficacy is also attributed to its ability to induce cytotoxicity in cells expressing transmembrane TNF-α (tmTNF-α). This cytotoxic activity is primarily mediated through two key immunological mechanisms: Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[1][2] Understanding and quantifying these cytotoxic effects are crucial for the development and characterization of this compound and its biosimilars.
These application notes provide detailed protocols for assessing the ADCC and CDC activities of this compound, along with data presentation guidelines and visualizations of the underlying signaling pathways.
Mechanisms of this compound-Mediated Cytotoxicity
This compound, an IgG1 antibody, can trigger the lysis of tmTNF-α expressing cells through its Fc region.[2]
-
Antibody-Dependent Cell-mediated Cytotoxicity (ADCC): this compound binds to tmTNF-α on target cells. The Fc portion of this compound is then recognized by Fcγ receptors (like CD16) on immune effector cells, such as Natural Killer (NK) cells.[3] This engagement activates the effector cells, leading to the release of cytotoxic granules containing perforin and granzymes, ultimately inducing apoptosis in the target cell.[4][5]
-
Complement-Dependent Cytotoxicity (CDC): Upon binding to tmTNF-α on the target cell surface, the Fc region of this compound can activate the classical complement pathway. This is initiated by the binding of C1q to the antibody-antigen complex, triggering a cascade of complement protein activation that culminates in the formation of the Membrane Attack Complex (MAC). The MAC creates pores in the target cell membrane, leading to cell lysis.[2][6]
-
Reverse Signaling (Outside-to-inside signaling): The binding of this compound to tmTNF-α can also initiate intracellular signaling pathways within the TNF-α-expressing cell itself.[1][7] This "reverse signaling" can lead to apoptosis and cell cycle arrest, contributing to the overall cytotoxic effect.[8][9] This process often involves the activation of c-Jun N-terminal kinase (JNK) and caspases.[8][10]
Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clear comparison. The following tables provide examples of how to structure results from ADCC and CDC assays.
Table 1: this compound-Mediated Antibody-Dependent Cell-mediated Cytotoxicity (ADCC)
| This compound Concentration (ng/mL) | Mean Percentage Cytotoxicity (%) | Standard Deviation |
| 0 | 5.2 | 1.1 |
| 10 | 25.8 | 2.5 |
| 100 | 55.3 | 4.1 |
| 1000 | 85.1 | 3.8 |
| 10000 | 92.5 | 2.9 |
| EC50 (ng/mL) | ~80 |
Table 2: this compound-Mediated Complement-Dependent Cytotoxicity (CDC)
| This compound Concentration (µg/mL) | Mean Percentage Cell Lysis (%) | Standard Deviation |
| 0 | 8.1 | 1.5 |
| 0.1 | 30.7 | 3.2 |
| 1 | 68.4 | 5.0 |
| 10 | 90.6 | 2.7 |
| 100 | 95.2 | 1.9 |
| EC50 (µg/mL) | ~0.5 |
Experimental Protocols
Protocol 1: this compound ADCC Assay
This protocol describes a method to measure the ability of this compound to induce ADCC against target cells expressing tmTNF-α, using peripheral blood mononuclear cells (PBMCs) as effector cells.
Materials:
-
Target Cells: CHO or Jurkat cells stably transfected to express tmTNF-α.
-
Effector Cells: Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs).
-
This compound: Serial dilutions of this compound.
-
Assay Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS).
-
Cytotoxicity Detection Reagent: e.g., CytoTox-Glo™ Luciferase Assay (Promega) or Calcein AM.
-
96-well white, clear-bottom tissue culture plates.
Procedure:
-
Target Cell Preparation:
-
Culture tmTNF-α expressing target cells to 80-90% confluency.
-
Harvest and wash the cells twice with assay medium.
-
Resuspend the cells to a concentration of 1 x 10^5 cells/mL.
-
Plate 100 µL of the target cell suspension (10,000 cells/well) into a 96-well plate and incubate for 2-4 hours to allow for cell adherence.
-
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMCs twice with assay medium.
-
Resuspend the effector cells to a concentration of 2.5 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay medium.
-
Add 50 µL of the this compound dilutions to the wells containing the target cells.
-
Add 50 µL of the effector cell suspension to achieve an Effector to Target (E:T) cell ratio of 25:1.[6]
-
Include control wells:
-
Target cells only (spontaneous release).
-
Target cells with effector cells, without this compound (basal cytotoxicity).
-
Target cells with a lysis agent (e.g., 1% Triton X-100) (maximum release).
-
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Cytotoxicity Measurement:
-
Follow the manufacturer's instructions for the chosen cytotoxicity detection reagent. For example, if using a luciferase-based assay, add the reagent and measure luminescence.
-
The percentage of specific cytotoxicity is calculated as follows:
-
Protocol 2: this compound CDC Assay
This protocol details a method to assess the ability of this compound to induce CDC on tmTNF-α expressing target cells.
Materials:
-
Target Cells: CHO cells stably expressing tmTNF-α.[6]
-
This compound: Serial dilutions of this compound.
-
Complement Source: Normal Human Serum (NHS) or baby rabbit complement.
-
Assay Buffer: RPMI-1640 with 0.1% BSA.
-
Cell Viability Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or AlamarBlue.[11]
-
96-well tissue culture plates.
Procedure:
-
Target Cell Preparation:
-
Harvest and wash tmTNF-α expressing CHO cells twice with assay buffer.
-
Resuspend the cells to a concentration of 5 x 10^4 cells/mL.
-
Plate 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.[6]
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the this compound dilutions to the wells.
-
Add 50 µL of the complement source (e.g., 1:3 diluted NHS) to each well.[11]
-
Include control wells:
-
Target cells with complement only (no antibody).
-
Target cells with this compound but with heat-inactivated complement.
-
Target cells only (no antibody, no complement).
-
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C.[6]
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for the chosen cell viability reagent. For instance, with a luminescent assay, add the reagent and measure the signal.
-
The percentage of cell lysis is calculated as follows:
-
Signaling Pathways and Visualizations
The cytotoxic effects of this compound are underpinned by specific intracellular signaling cascades.
This compound-Mediated ADCC and Apoptosis Signaling
Binding of this compound to tmTNF-α and subsequent engagement of Fcγ receptors on NK cells triggers the release of cytotoxic granules. The granzymes within these granules enter the target cell and activate a caspase cascade, leading to apoptosis.
Caption: this compound-mediated ADCC signaling pathway.
This compound-Induced Reverse Signaling Leading to Apoptosis
The binding of this compound to tmTNF-α can also directly induce apoptosis in the target cell through reverse signaling.
Caption: this compound-induced reverse signaling and apoptosis.
Experimental Workflow for Cytotoxicity Assays
The following diagram outlines the general workflow for conducting this compound cytotoxicity assays.
Caption: General workflow for this compound cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. cdn2.hubspot.net [cdn2.hubspot.net]
- 5. manuals.plus [manuals.plus]
- 6. Establishment of a cell model for screening antibody drugs against rheumatoid arthritis with ADCC and CDC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound induces potent anti-inflammatory responses by outside-to-inside signals through transmembrane TNF-alpha. | Semantic Scholar [semanticscholar.org]
- 9. Mechanisms for cytotoxic effects of anti-tumor necrosis factor agents on transmembrane tumor necrosis factor alpha-expressing cells: comparison among this compound, etanercept, and adalimumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and the TNF-alpha system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CDC Assay Protocols | Revvity [revvity.com]
Application Notes and Protocols for Infliximab Use in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the chimeric monoclonal antibody, Infliximab, in three-dimensional (3D) cell culture models. This guide is designed to assist researchers in establishing robust in vitro systems to study the mechanism of action and therapeutic efficacy of this compound in a more physiologically relevant context than traditional 2D cell culture.
Introduction to this compound and 3D Cell Culture
This compound is a therapeutic antibody that targets Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in various autoimmune diseases such as Inflammatory Bowel Disease (IBD) and Rheumatoid Arthritis. By neutralizing TNF-α, this compound effectively dampens the inflammatory cascade.
Three-dimensional cell culture systems, including organoids and spheroids, have emerged as powerful tools in biomedical research. These models better mimic the complex cell-cell and cell-extracellular matrix interactions of native tissues, offering a more accurate platform for studying disease pathogenesis and drug response. The use of patient-derived organoids (PDOs), in particular, holds significant promise for personalized medicine, as these models can retain the specific genetic and phenotypic characteristics of the original patient tissue.[1][2]
Mechanism of Action of this compound
This compound functions by binding to both soluble and transmembrane forms of TNF-α, preventing its interaction with TNF receptors (TNFR1 and TNFR2) on target cells. This blockade inhibits downstream signaling pathways, such as NF-κB, which are crucial for the production of other pro-inflammatory cytokines like IL-1β and IL-6.
Experimental Protocols
The following protocols provide a framework for establishing an inflamed intestinal organoid model and assessing the therapeutic effect of this compound.
Protocol 1: Establishment and Inflammatory Induction of Human Colon Organoids
This protocol is adapted from studies on patient-derived organoids in IBD.[3][4]
Materials:
-
Human colonic tissue (from biopsies or resections)
-
Crypt isolation reagents (e.g., EDTA-chelation buffer)
-
Matrigel® or similar basement membrane matrix
-
Organoid culture medium (e.g., IntestiCult™ Organoid Growth Medium)
-
Recombinant human TNF-α, IL-1β, and IL-6 (PeproTech or equivalent)
-
6-well and 24-well cell culture plates
Procedure:
-
Crypt Isolation: Isolate intestinal crypts from human colonic tissue following established protocols.
-
Organoid Seeding: Resuspend the isolated crypts in Matrigel® and seed 50 µL droplets into the center of wells in a 24-well plate. Allow the Matrigel® to solidify at 37°C for 15-30 minutes.
-
Organoid Culture: Overlay the Matrigel® domes with 500 µL of organoid culture medium. Culture the organoids at 37°C and 5% CO₂. Change the medium every 2-3 days. Organoids should be ready for experiments after 10-12 days of culture.[4]
-
Inflammatory Induction: To mimic an inflammatory microenvironment, supplement the organoid culture medium with a pro-inflammatory cytokine cocktail. A commonly used cocktail consists of 10 ng/mL each of TNF-α, IL-1β, and IL-6.[4] Treat the organoids with this cocktail for 3 to 7 days, refreshing the medium and cytokines every 48 hours.[4][5]
Protocol 2: this compound Treatment of Inflamed Intestinal Organoids
This protocol describes the application of this compound to the inflamed organoid model to assess its therapeutic potential.
Materials:
-
Established and inflamed human colon organoids (from Protocol 1)
-
This compound (Remicade® or biosimilar)
-
Organoid culture medium supplemented with the pro-inflammatory cytokine cocktail
Procedure:
-
Preparation of this compound: Reconstitute this compound according to the manufacturer's instructions. Prepare a dilution series in the cytokine-supplemented organoid culture medium to achieve the desired final concentrations. Based on clinical and in vitro data, a range of concentrations from 1 µM to 100 µM can be tested to determine a dose-response.[4]
-
Treatment: Aspirate the existing medium from the inflamed organoids and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (cytokine-supplemented medium without this compound).
-
Incubation: Culture the treated organoids for a defined period, typically 24 to 72 hours, to assess the effects of this compound.
-
Endpoint Analysis: Following the treatment period, harvest the organoids and/or the culture supernatant for various downstream analyses as described in the subsequent protocols.
Protocol 3: Assessment of Morphological Changes
Materials:
-
Brightfield microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Image Acquisition: Capture brightfield images of the organoids before and after this compound treatment at various time points.
-
Analysis: Quantify morphological changes such as organoid size, budding capacity, and the presence of a clear lumen versus luminal debris.[4] A significant increase in organoid size and the proportion of budding structures can indicate a positive therapeutic effect.[4]
Protocol 4: Evaluation of Cell Viability and Apoptosis
Materials:
-
Cell viability reagents (e.g., CellTiter-Glo® 3D Cell Viability Assay)
-
Apoptosis detection kits (e.g., Caspase-Glo® 3/7 Assay)
-
Plate reader for luminescence detection
Procedure:
-
Cell Viability: Follow the manufacturer's protocol for the chosen cell viability assay. Briefly, lyse the organoids and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
Apoptosis: Utilize an apoptosis assay to measure caspase-3/7 activity, a hallmark of apoptosis. Follow the manufacturer's instructions to lyse the cells and measure the resulting luminescent signal.
Protocol 5: Analysis of Gene Expression by RT-qPCR
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., UBD, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from the organoids and reverse transcribe it into cDNA.
-
qPCR: Perform quantitative PCR using primers for genes of interest. A significant reduction in the expression of pro-inflammatory genes like UBD and IL-6 would indicate an effective response to this compound.[1][3]
-
Data Analysis: Normalize the expression of target genes to the housekeeping gene and calculate the relative fold change in gene expression using the ΔΔCt method.
Protocol 6: Measurement of Cytokine Secretion by ELISA
Materials:
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-8)
-
Microplate reader
Procedure:
-
Sample Collection: Collect the culture supernatant from the treated organoids.
-
ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the concentration of secreted cytokines.
-
Analysis: A decrease in the secretion of pro-inflammatory cytokines like IL-6 and IL-8 in the supernatant of this compound-treated organoids would signify a positive therapeutic outcome.[3]
Data Presentation
The following tables summarize expected and reported quantitative data from experiments using this compound or anti-TNF-α agents in 3D cell culture models.
Table 1: Effect of Anti-TNF Treatment on Morphological Characteristics of IBD Organoids [4]
| Treatment Group | Organoid Size (µm²) (Median) | Budding Structures (%) (Median) |
| Untreated IBD Organoids | ~15,000 | ~10% |
| Anti-TNF (100 µM) | ~25,000* | ~20% |
| Control (non-IBD) Organoids | ~30,000 | ~60% |
| Statistically significant increase compared to untreated IBD organoids. |
Table 2: Gene Expression Changes in Patient-Derived Organoids Following this compound Treatment [1]
| Target Gene | Treatment Condition | Fold Change in mRNA Expression |
| UBD | TNF-α stimulated | Upregulated |
| UBD | TNF-α + this compound | Significantly Reduced |
Table 3: Cytokine Gene Expression in IBD Organoids After Anti-TNF-α Treatment [3]
| Target Gene | Treatment Condition | Relative Gene Expression |
| IL-6 | Untreated IBD Organoids | High |
| IL-6 | Anti-TNF-α treated | Decreased |
| TNF-α | Untreated IBD Organoids | High |
| TNF-α | Anti-TNF-α treated | No significant change |
| IL-1β | Untreated IBD Organoids | High |
| IL-1β | Anti-TNF-α treated | No significant change |
Conclusion
The use of 3D cell culture models, particularly patient-derived organoids, provides a powerful platform for investigating the therapeutic effects of this compound in a preclinical setting. These models allow for the detailed analysis of cellular and molecular responses to treatment, offering valuable insights into the drug's mechanism of action and potential for personalized medicine. The protocols and data presented here serve as a guide for researchers to design and execute meaningful experiments to further explore the application of this compound in these advanced in vitro systems.
References
- 1. Patient-derived organoids for therapy personalization in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of Human Colon Organoids From Inflammatory Bowel Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Infliximab: A Powerful Tool for Investigating TNF-α Mediated Signaling Pathways
Application Note and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Infliximab is a chimeric monoclonal antibody that binds with high affinity and specificity to both soluble and transmembrane forms of tumor necrosis factor-alpha (TNF-α).[1][2][3][4] This neutralization of TNF-α activity makes this compound an invaluable tool for researchers studying the intricate signaling pathways mediated by this pleiotropic cytokine. Overproduction of TNF-α is implicated in a wide range of inflammatory conditions, and by blocking its effects, this compound allows for the detailed investigation of downstream cellular events, including inflammation, cell proliferation, apoptosis, and cytokine production.[1][2] These application notes provide detailed protocols for utilizing this compound to study TNF-α mediated signaling in various experimental settings.
Mechanism of Action
This compound exerts its effects by binding to TNF-α, thereby preventing the cytokine from interacting with its receptors, TNFR1 and TNFR2.[1][2][5] This blockade disrupts the initiation of downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]
-
NF-κB Pathway: Under normal conditions, TNF-α binding to its receptor leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation and allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. This compound's neutralization of TNF-α prevents this cascade, leading to the stabilization of IκBα and the retention of NF-κB in the cytoplasm.[4]
-
MAPK Pathway: The MAPK pathways, including JNK, ERK, and p38, are also activated by TNF-α and play crucial roles in inflammation and apoptosis. This compound has been shown to modulate these pathways, for instance, by causing a rise in c-Jun amino-terminal kinase (JNK) phosphorylation in monocytes.[8][9]
Beyond simple neutralization, this compound can also induce "outside-to-inside" signaling by binding to transmembrane TNF-α (tmTNF-α), which can trigger apoptosis in tmTNF-α-expressing immune cells.[10][11]
Diagram of this compound's Mechanism of Action in TNF-α Signaling
Caption: this compound neutralizes TNF-α, blocking downstream NF-κB and MAPK signaling.
Quantitative Data
The following tables summarize quantitative data on the effects of this compound from various studies.
Table 1: this compound Potency in TNF-α Neutralization
| Assay System | Cell Line | Parameter | Value | Reference |
| TNF-α neutralization | L929 murine fibroblasts | ED50 | 2.30 nM | [12] |
| TNF-α binding | Immobilized human TNF-α | EC50 | 0.03538 µg/mL | [5] |
| TNF-α inhibition | In vitro assay | IC50 | 32.5 ± 4.5 µM (Compound 1 for comparison) | [3] |
Table 2: Effect of this compound on Cytokine and Gene Expression
| Cell/Sample Type | Treatment | Target | Change | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) from Behçet's Disease Patients | This compound | IL1R2, IL2RG, IFNGR1/2, IL6R/IL6ST, IL17R A/E mRNA | Downregulated (>2-fold) | [8] |
| Serum from Crohn's Disease Patients | This compound (5mg/kg) | IL-6, IL-7, IL-8, MIP-1ß | Significantly decreased | [1] |
| Serum from Ulcerative Colitis Patients | This compound (5mg/kg) | IL-8, MIP-1ß | Significantly decreased | [13] |
| Mucosal Biopsies from Ulcerative Colitis Patients | This compound | IL-17A, IFN-γ mRNA | Higher expression in responders | [10] |
| Monocytes from this compound-resistant Crohn's Disease Patients | LPS stimulation | TNFα, IL-23, IL-1β, CXCL8/IL-8, CCL5/RANTES, CCL2/MCP-1 mRNA | Upregulated vs. responders | [14] |
Experimental Protocols
TNF-α Neutralization Assay (Cell Viability)
This assay measures the ability of this compound to neutralize the cytotoxic effects of TNF-α on a sensitive cell line, such as murine L929 fibroblasts.
Materials:
-
L929 murine fibroblast cells (ATCC CCL-1)
-
DMEM supplemented with 10% FBS
-
Recombinant human TNF-α
-
This compound
-
Actinomycin D
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom tissue culture plates
Protocol:
-
Seed L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the this compound dilutions with a constant concentration of human TNF-α (e.g., 10 ng/mL) for 30 minutes at 37°C.
-
Add the this compound/TNF-α mixture to the L929 cells. Include controls with cells only, cells with TNF-α only, and cells with this compound only. Also, include a positive control for cell death with Actinomycin-D (2 µg/mL).[2]
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Dissolve the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the optical density at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the concentration of this compound required for 50% neutralization (ND50).
Experimental Workflow for TNF-α Neutralization Assay
Caption: Workflow for assessing this compound's TNF-α neutralizing activity.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis in a T-cell line, such as Jurkat cells, treated with this compound, using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Culture Jurkat cells to the desired density.
-
Induce apoptosis by treating cells with an appropriate stimulus if necessary (e.g., for studying apoptosis in activated T-cells).
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 72 hours).[15] Include an untreated control.
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V staining.
Cytokine Profiling (ELISA)
This protocol outlines the measurement of cytokine levels (e.g., IL-6, IL-8) in the supernatant of cultured cells (e.g., monocytes) treated with this compound.
Materials:
-
Primary human monocytes or a monocytic cell line (e.g., U937)
-
Culture medium
-
LPS (Lipopolysaccharide) for stimulation
-
This compound
-
Cytokine-specific ELISA kits (e.g., for IL-6, IL-8)
-
96-well ELISA plates
-
Wash Buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Isolate and culture primary monocytes or a monocytic cell line.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) in the presence or absence of various concentrations of this compound.
-
Incubate for an appropriate time (e.g., 24 hours) to allow for cytokine production and secretion.
-
Collect the cell culture supernatants by centrifugation to remove cells and debris.
-
Perform the ELISA for the cytokines of interest according to the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add standards and samples (cell culture supernatants) to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash the plate and add streptavidin-HRP. f. Wash the plate and add the TMB substrate. g. Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Western Blot Analysis of NF-κB and MAPK Signaling
This protocol is for detecting changes in the phosphorylation and abundance of key proteins in the NF-κB and MAPK pathways following this compound treatment.
Materials:
-
Cells of interest (e.g., monocytes, T-cells)
-
TNF-α for stimulation
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Culture and treat cells with TNF-α and/or this compound for various time points.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Normalize the protein of interest to a loading control like β-actin.
Conclusion
This compound is a versatile and potent tool for elucidating the complex roles of TNF-α in cellular signaling. The protocols provided here offer a starting point for researchers to investigate the effects of TNF-α neutralization on key cellular processes such as cell viability, apoptosis, and inflammatory responses. By employing these methods, researchers can gain valuable insights into the molecular mechanisms underlying TNF-α-mediated pathologies and explore the therapeutic potential of its inhibition.
References
- 1. Serial changes of cytokines in Crohn's disease treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Characterization of a Potent Tumor Necrosis Factor-Alpha-Blocking Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. novusbio.com [novusbio.com]
- 6. Evolution of cytokines and inflammatory biomarkers during this compound induction therapy and the impact of inflammatory burden on primary response in patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. veritastk.co.jp [veritastk.co.jp]
- 10. Mucosal cytokine gene expression profiles as biomarkers of response to this compound in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene expression profiling and response signatures associated with differential responses to this compound treatment in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Humanization and Characterization of an Anti-Human TNF-α Murine Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Changes in cytokine profile may predict therapeutic efficacy of this compound in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monocytes from this compound-resistant patients with Crohn’s disease exhibit a disordered cytokine profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Response to this compound in Crohn's Disease: Genetic Analysis Supporting Expression Profile - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Infliximab for Cell-Based Assays
Welcome to the technical support center for optimizing the use of Infliximab in your cell-based assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound in a cell-based assay?
This compound is a chimeric monoclonal antibody that functions by neutralizing the biological activity of both soluble and transmembrane forms of tumor necrosis factor-alpha (TNF-α).[1] It binds to TNF-α with high affinity, preventing it from interacting with its receptors (TNFR1 and TNFR2) on the cell surface.[1] This blockade inhibits the downstream signaling pathways that lead to inflammation, cell proliferation, and in some contexts, apoptosis.[1][2]
Q2: I am not seeing any effect from this compound in my assay. What are the possible causes?
Several factors could contribute to a lack of effect. First, ensure your cell line expresses transmembrane TNF-α or that you are adequately stimulating the cells to produce soluble TNF-α. In some experimental setups, this compound's primary effect is the induction of apoptosis in cells expressing transmembrane TNF-α.[3][4] Second, verify the concentration of this compound; it may be too low to neutralize the amount of TNF-α in your system. Finally, consider the possibility of anti-drug antibodies (ADAs) if you are using serum-containing media from a previously exposed subject, as these can neutralize this compound.[5]
Q3: Is this compound expected to be cytotoxic to cells on its own?
Generally, this compound is not considered directly cytotoxic to cells that do not express transmembrane TNF-α. For example, one study on HepG2 cells, a human liver cancer cell line, showed no direct cytotoxic effect even at very high concentrations (up to 5 g/L).[6][7] However, for cells that do express transmembrane TNF-α, such as activated T cells or specific monocytic cell lines, this compound can induce apoptosis or antibody-dependent cell-mediated cytotoxicity (ADCC).[4][8]
Q4: What is a good starting concentration for this compound in a TNF-α neutralization assay?
A typical starting point is to use a concentration of this compound that is in molar excess to the concentration of TNF-α being used. A common approach is to perform a dose-response curve. For a standard L929 fibroblast cytotoxicity assay, where TNF-α is used to induce cell death, you can start with an this compound concentration series ranging from 0.01 µg/mL to 10 µg/mL to determine the IC50 (the concentration that inhibits 50% of the TNF-α effect).[3][9] One specific protocol uses a final concentration of 40 ng/mL of this compound to neutralize 4 ng/mL of TNF-α.
Quantitative Data Summary
The following tables provide recommended concentration ranges for this compound in various cell-based assays based on literature findings. These should be used as starting points for your own optimization experiments.
Table 1: Recommended this compound Concentration Ranges for Common Assays
| Assay Type | Cell Line Example | This compound Concentration Range | Notes |
| TNF-α Neutralization | L929 (murine fibroblast) | 0.01 - 10 µg/mL | Titrate against a fixed, cytotoxic concentration of TNF-α. |
| iLite® Reporter Cells | ~40 ng/mL | Used to neutralize a specific amount of TNF-α (e.g., 4 ng/mL). | |
| Apoptosis Induction | Jurkat (human T cell) | 0.01 µM (~1.45 µg/mL) - 10 µg/mL | Requires cells to express transmembrane TNF-α. Often requires cell activation (e.g., with anti-CD3/CD28).[3][9] |
| THP-1 (human monocytic) | Not specified, but induces apoptosis | This compound can induce caspase-dependent apoptosis in these cells.[4][10] | |
| Cell Viability / Cytotoxicity | HepG2 (human liver) | 2 ng/mL - 5 g/L | No direct cytotoxicity observed.[6] |
Table 2: Reported Therapeutic Concentrations in Clinical Settings
Note: These are in vivo trough concentrations and should not be directly translated to in vitro doses, but can provide context for biologically relevant concentration ranges.
| Indication | Therapeutic Trough Concentration | Source |
| Inflammatory Bowel Disease | 3 - 7 µg/mL | [11] |
| Crohn's Disease (Induction) | ≥18 µg/mL (at week 6) | |
| Rheumatoid Arthritis | Target >1 µg/mL |
Experimental Protocols & Methodologies
Protocol 1: TNF-α Neutralization Assay using L929 Cells
This assay measures the ability of this compound to neutralize the cytotoxic effect of TNF-α on the murine fibroblast cell line L929.
Materials:
-
L929 cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Recombinant human TNF-α
-
This compound
-
Actinomycin D (sensitizing agent)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 1.5 - 2.0 x 10^4 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay medium (e.g., starting from 10 µg/mL down to 0.01 µg/mL).
-
Prepare TNF-α Solution: Prepare a solution of TNF-α in assay medium at a concentration that induces ~80-90% cell death (this must be predetermined, but a common starting point is 1 ng/mL).
-
Pre-incubation: In a separate plate or tubes, mix the this compound dilutions with the fixed concentration of TNF-α. Incubate for 30-60 minutes at 37°C to allow binding.
-
Cell Treatment: Add the this compound/TNF-α mixtures to the L929 cell plate. Also include controls: cells only, cells + TNF-α only, and cells + highest this compound concentration only. Add Actinomycin D to all wells to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Assess Viability: Add the chosen cell viability reagent according to the manufacturer's instructions and read the output on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the "cells only" control. Plot the viability against the log of this compound concentration to determine the IC50.
Protocol 2: this compound-Induced Apoptosis Assay using Jurkat Cells
This protocol determines the pro-apoptotic effect of this compound on activated T-lymphocytes expressing transmembrane TNF-α.
Materials:
-
Jurkat T-cells
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Anti-CD3 and Anti-CD28 antibodies (for cell stimulation)
-
This compound and an isotype control antibody
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Culture Jurkat cells to a density of 1 x 10^6 cells/mL. Stimulate the cells with soluble anti-CD3 and anti-CD28 antibodies (e.g., 2 ng/mL each) for 24-48 hours to induce transmembrane TNF-α expression.[9]
-
Cell Treatment: Plate the stimulated cells. Add this compound at the desired concentration (e.g., 10 µg/mL).[9] Include controls: unstimulated cells + this compound, stimulated cells + isotype control antibody, and stimulated cells with no antibody.
-
Incubation: Incubate for 6-24 hours at 37°C, 5% CO2.
-
Staining for Apoptosis: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer from the apoptosis kit. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both stains.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound compared to controls.
Visualizations: Pathways and Workflows
Troubleshooting Guide
Problem: High variability between replicate wells in my neutralization assay.
-
Possible Cause 1: Uneven Cell Seeding. If cells are not evenly distributed, the starting cell number in each well will differ, leading to variable results.
-
Solution: Ensure you have a single-cell suspension before plating. After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before transferring to the incubator to ensure even settling. Avoid stacking plates in the incubator.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the plate are more prone to evaporation, which can concentrate media components and affect cell health.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier.
-
-
Possible Cause 3: Pipetting Inaccuracy. Small volume errors, especially with concentrated reagents, can lead to significant differences in final concentrations.
-
Solution: Use calibrated pipettes and fresh tips for each dilution. When preparing serial dilutions, ensure thorough mixing between each step.
-
Problem: The maximum TNF-α-induced cell death is low, resulting in a small assay window.
-
Possible Cause 1: Suboptimal TNF-α Concentration or Activity. The TNF-α may have lost activity or the concentration used is too low.
-
Solution: Test a fresh aliquot of TNF-α. Perform a titration of TNF-α alone on your cells to find the EC90 (the concentration that causes 90% of the maximal effect).
-
-
Possible Cause 2: Cells are resistant to TNF-α. Some cell lines are naturally resistant, or resistance can increase with high passage numbers.
-
Solution: Ensure you are using a sensitive cell line like L929. Use a low-passage number of cells. Increase the concentration of a sensitizing agent like Actinomycin D, but be sure to run a control to check for toxicity from the agent alone.
-
-
Possible Cause 3: High Cell Seeding Density. If cells become over-confluent, they can become contact-inhibited and less sensitive to apoptotic stimuli.
-
Solution: Optimize the cell seeding density. You want the cells to be ~80-90% confluent at the end of the assay, but not overcrowded.
-
References
- 1. veritastk.co.jp [veritastk.co.jp]
- 2. Neutralization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of a cell model for screening antibody drugs against rheumatoid arthritis with ADCC and CDC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Levels and Anti-Infiximab Antibody Levels - Immunology Laboratory - Oxford University Hospitals [ouh.nhs.uk]
- 6. This compound Exerts No Direct Hepatotoxic Effect on HepG2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound treatment induces apoptosis of lamina propria T lymphocytes in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis of monocytes and T lymphocytes in a human-mouse chimeric model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of this compound Target Concentrations during Induction in Pediatric Crohn’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
Technical Support Center: Infliximab Biosimilar Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Infliximab biosimilars. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during development.
Frequently Asked Questions (FAQs)
Q1: We are observing batch-to-batch variability in our this compound biosimilar candidate. What are the potential causes and how can we mitigate this?
A1: Batch-to-batch variability is a significant challenge in biosimilar development due to the inherent complexity of biological manufacturing processes.[1][2]
Potential Causes:
-
Cell Culture Conditions: Minor fluctuations in temperature, pH, glucose concentration, or duration of the cell culture can alter critical quality attributes (CQAs) of the protein.[2]
-
Purification Process: Different steps in the purification phase can lead to variations in oxidation, deamidation, fragmentation, and aggregation of the monoclonal antibody.[2]
-
Raw Material Variability: Inconsistencies in raw materials, such as cell culture media components, can impact the final product.
Troubleshooting & Mitigation Strategies:
-
Process Parameter Control: Implement strict process controls and monitoring for all stages of manufacturing. This includes real-time monitoring of cell culture conditions.
-
Raw Material Qualification: Establish robust qualification programs for all raw materials to ensure consistency.
-
Comprehensive Comparability Studies: Conduct extensive analytical characterization of multiple batches of the reference product to establish a target product profile and acceptable variability ranges. For example, one developer characterized 80 lots of the reference this compound to define their target.[3]
Q2: Our biosimilar shows differences in glycosylation profiles compared to the reference this compound. How critical is this, and what steps should we take?
A2: Glycosylation is a critical quality attribute for monoclonal antibodies as it can impact their structure, function, stability, and immunogenicity.[4] Even minor differences in glycosylation patterns can affect safety and efficacy.[4]
Observed Differences & Their Impact:
-
Afucosylation Levels: Differences in afucosylation can affect FcγIIIa receptor binding and, consequently, antibody-dependent cell-mediated cytotoxicity (ADCC).[5] One study noted that a biosimilar with higher levels of a defucosylated glycoform showed different binding characteristics.[6]
-
High Mannose Variants: Variations in high-mannose glycans (e.g., Man5) have been observed between this compound biosimilars and the reference product.[6]
Troubleshooting & Mitigation Strategies:
-
Cell Line Selection: The choice of expression system (e.g., CHO vs. SP2/0 cells) significantly influences glycosylation patterns.
-
Process Optimization: Fine-tune cell culture conditions to modulate glycosylation profiles.
-
In-depth Analytical Characterization: Utilize orthogonal analytical methods to thoroughly characterize and compare the glycan profiles of your biosimilar and the reference product.[7][8] This includes identifying and quantifying different glycoforms.
Q3: We are struggling to demonstrate analytical similarity for higher-order structure between our biosimilar and the reference product. What are the recommended approaches?
A3: Demonstrating similarity in the higher-order structure (secondary, tertiary, and quaternary) is crucial for ensuring the biological function and stability of the biosimilar.
Recommended Analytical Techniques:
-
Circular Dichroism (CD) Spectroscopy: Far-UV CD can be used to compare the secondary structure, while near-UV CD provides insights into the tertiary structure.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is another powerful technique for comparing secondary structures.[7]
-
Differential Scanning Calorimetry (DSC): DSC is valuable for assessing the thermal stability and overall conformation of the protein.[9]
Troubleshooting & Logical Workflow:
A systematic approach is necessary to troubleshoot discrepancies in higher-order structure. The following diagram illustrates a logical workflow for investigating and addressing these challenges.
Q4: Our clinical trial design for demonstrating biosimilarity is under review. What are the key considerations for a successful comparative clinical study?
A4: The design of comparative clinical trials is a critical step in the biosimilar approval pathway. The goal is to demonstrate that there are no clinically meaningful differences between the biosimilar and the reference product.
Key Design Considerations:
-
Equivalence vs. Non-Inferiority: The study can be designed as an equivalence or a non-inferiority trial. Equivalence studies often require larger sample sizes.[10]
-
Patient Population: The choice of patient population (e.g., rheumatoid arthritis, Crohn's disease) should be sensitive enough to detect potential differences.
-
Endpoints: The primary endpoint should be a clinically relevant and sensitive measure of efficacy. For rheumatoid arthritis, the American College of Rheumatology 20% (ACR20) response rate is a common primary endpoint.[11]
-
Switching Studies: To demonstrate interchangeability, studies often include at least one switch between the reference product and the biosimilar.[10][12]
Troubleshooting Guides
Guide 1: Addressing Unexpected Immunogenicity
Issue: Higher than expected anti-drug antibody (ADA) rates are observed in preclinical or clinical studies.
Potential Causes & Troubleshooting Steps:
-
Product-Related Factors:
-
Aggregates: Analyze for the presence of aggregates using techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS). Aggregates are known to be immunogenic.
-
Impurities: Characterize and quantify host cell proteins (HCPs) and other process-related impurities.[8]
-
Structural Differences: Re-evaluate primary and higher-order structures for any subtle differences that could create new epitopes.
-
-
Assay-Related Factors:
-
Assay Sensitivity and Specificity: Validate the ADA assay to ensure it is performing correctly.
-
Drug Tolerance: Assess the drug tolerance of the assay, as high concentrations of the therapeutic can interfere with ADA detection.
-
-
Patient-Related Factors:
-
Concomitant Medications: The use of immunosuppressants like methotrexate can reduce the incidence of ADAs.[13]
-
Guide 2: Investigating Differences in Biological Activity
Issue: The biosimilar candidate shows lower potency in a TNF-α neutralization assay compared to the reference product.
Experimental Workflow for Investigation:
Data Presentation
Table 1: Comparison of Critical Quality Attributes for Reference this compound and a Biosimilar Candidate
| Attribute | Analytical Method | Reference this compound (Range from multiple lots) | Biosimilar Candidate (Batch X) | Assessment |
| Primary Structure | ||||
| Amino Acid Sequence | Peptide Mapping/Mass Spec | Identical to theoretical | Identical to theoretical | Highly Similar |
| C-terminal Lysine Variants | Cation Exchange Chromatography | 15-30% | 18% | Similar |
| Glycosylation | ||||
| Afucosylated G0 | HILIC-UPLC | 1-5% | 8% | Difference Observed |
| High Mannose (Man5) | HILIC-UPLC | 5-15% | 7% | Similar |
| Higher-Order Structure | ||||
| Secondary Structure | Far-UV CD | Consistent Spectra | Consistent Spectra | Highly Similar |
| Thermal Stability (Tm1) | DSC | 71.5 ± 0.5 °C | 71.3 °C | Similar |
| Biological Activity | ||||
| TNF-α Binding Affinity (KD) | Surface Plasmon Resonance | 0.1-0.5 nM | 0.3 nM | Similar |
| TNF-α Neutralization (IC50) | Cell-based Assay | 5-15 ng/mL | 12 ng/mL | Similar |
Note: Data presented are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Peptide Mapping by LC-MS/MS for Primary Structure Confirmation
Objective: To confirm the amino acid sequence of the this compound biosimilar and compare it to the reference product.
Methodology:
-
Sample Preparation:
-
Reduce the antibody disulfide bonds using dithiothreitol (DTT).
-
Alkylate the free cysteine residues with iodoacetamide.
-
Digest the protein into smaller peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using reversed-phase ultra-high-performance liquid chromatography (UPLC).
-
Analyze the eluted peptides using tandem mass spectrometry (MS/MS) to determine their amino acid sequence.
-
-
Data Analysis:
Protocol 2: Analysis of N-Glycans by HILIC-UPLC with Fluorescence Detection
Objective: To characterize and compare the N-glycan profiles of the this compound biosimilar and the reference product.
Methodology:
-
Glycan Release:
-
Release the N-linked glycans from the antibody using the enzyme PNGase F.
-
-
Fluorescent Labeling:
-
Label the released glycans with a fluorescent tag, such as 2-aminobenzamide (2-AB).
-
-
HILIC-UPLC Separation:
-
Separate the labeled glycans using hydrophilic interaction liquid chromatography (HILIC) on a UPLC system.
-
-
Detection and Quantification:
-
Detect the separated glycans using a fluorescence detector.
-
Identify and quantify the different glycan structures by comparing their retention times to a labeled glycan library.
-
Protocol 3: TNF-α Neutralization Bioassay
Objective: To assess the biological activity of the this compound biosimilar by measuring its ability to neutralize the cytotoxic effects of TNF-α.
Methodology:
-
Cell Culture:
-
Use a TNF-α sensitive cell line, such as L929 mouse fibrosarcoma cells.
-
-
Assay Procedure:
-
Plate the cells and allow them to adhere.
-
Prepare serial dilutions of the this compound biosimilar and the reference product.
-
Pre-incubate the antibody dilutions with a fixed concentration of TNF-α.
-
Add the antibody/TNF-α mixture to the cells.
-
-
Cell Viability Measurement:
-
After a suitable incubation period, measure cell viability using a colorimetric assay (e.g., MTT or MTS).
-
-
Data Analysis:
-
Calculate the IC50 value, which is the concentration of the antibody required to inhibit 50% of the TNF-α-induced cytotoxicity.
-
Compare the IC50 value of the biosimilar to that of the reference product to demonstrate comparable potency.
-
Signaling Pathway
This compound Mechanism of Action
This compound is a monoclonal antibody that targets and neutralizes Tumor Necrosis Factor-alpha (TNF-α).[15] By binding to both soluble and transmembrane forms of TNF-α, this compound prevents it from interacting with its receptors (TNFR1 and TNFR2).[16] This blockade inhibits downstream signaling pathways, such as NF-κB and MAPK, which are crucial for the inflammatory response.[15] The neutralization of TNF-α leads to a reduction in the production of pro-inflammatory cytokines like IL-1 and IL-6.[16] Additionally, this compound can induce apoptosis in activated T-cells and mediate antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).
References
- 1. Challenges of Integrating Biosimilars Into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The process defines the product: what really matters in biosimilar design and production? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A Multidimensional Analytical Comparison of Remicade and the Biosimilar Remsima - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Analytical and Functional Similarity Assessment of ABP 710, a Biosimilar to this compound Reference Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Physicochemical and biological characterization of SB2, a biosimilar of Remicade® (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic review: efficacy and safety of switching patients between reference and biosimilar this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomised, double-blind, phase III study comparing the this compound biosimilar, PF-06438179/GP1111, with reference this compound: efficacy, safety and immunogenicity from week 30 to week 54 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Switching from originator this compound to biosimilar this compound in Japanese patients with rheumatoid arthritis achieving clinical remission (the IFX-SIRIUS study I): Study protocol for an interventional, multicenter, open-label, single-arm and noninferiority clinical trial with clinical, ultrasound, and biomarker assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Nonclinical Evaluation of PF-06438179: A Potential Biosimilar to Remicade® (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacyfreak.com [pharmacyfreak.com]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Overcoming Loss of Response to Infliximab in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering loss of response to Infliximab in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the secondary loss of response to this compound?
A1: Secondary loss of response (LOR) refers to a situation where a patient or experimental subject who initially responds well to this compound treatment later shows a diminished or absent clinical response over time.[1][2] This is a significant challenge in the long-term use of this compound for inflammatory diseases.[1] It is estimated that 23% to 46% of patients who initially respond to this compound will experience a loss of response over time.[3]
Q2: What are the primary mechanisms behind the secondary loss of response to this compound?
A2: The primary mechanisms contributing to secondary LOR can be broadly categorized as follows:
-
Immunogenicity: The development of anti-drug antibodies (ADAs) against this compound is a major cause of LOR.[1][4][5] These antibodies can neutralize the drug's activity or accelerate its clearance from the body.[6]
-
Pharmacokinetic Factors: Subtherapeutic drug trough concentrations, even in the absence of ADAs, can lead to a loss of response.[1][5][7] This can be due to factors like increased drug clearance or individual patient metabolism.
-
Pharmacodynamic Factors: In some cases, the inflammatory pathway may evolve, becoming less dependent on TNF-α, or other pro-inflammatory cytokines may become dominant, rendering this compound less effective.[1]
Q3: What is Therapeutic Drug Monitoring (TDM) and how can it help manage the loss of response?
A3: Therapeutic Drug Monitoring (TDM) is the measurement of this compound trough concentrations and anti-drug antibody (ADA) levels in a patient's serum.[7][8][9] TDM provides objective data to guide clinical decisions when a loss of response is suspected.[2][8] It helps to distinguish between the different mechanisms of LOR and allows for a more personalized treatment strategy.[7][10]
Troubleshooting Guides
Issue 1: Subject is showing a diminished response to this compound maintenance therapy.
This guide provides a systematic approach to troubleshooting a secondary loss of response to this compound.
Step 1: Confirm Loss of Response
-
Objectively assess disease activity using appropriate clinical, endoscopic, and/or biochemical markers to confirm a true loss of response and rule out other causes of symptom recurrence.
Step 2: Perform Therapeutic Drug Monitoring (TDM)
-
Collect a blood sample immediately before the next scheduled this compound infusion to measure trough drug levels and anti-drug antibody (ADA) concentrations.
Step 3: Interpret TDM Results and Implement Strategy
The appropriate intervention depends on the TDM results, as outlined in the table below.
| This compound Trough Level | Anti-Infliximab Antibody (ADA) Level | Interpretation | Recommended Action |
| Subtherapeutic (<5 µg/mL) | High (>8-10 U/mL) | Immunogenic LOR: ADAs are likely neutralizing the drug and increasing its clearance.[8][9] | Switch to a different anti-TNF agent (e.g., adalimumab) or a drug with a different mechanism of action.[7][10] Dose escalation of this compound is unlikely to be effective.[4] |
| Subtherapeutic (<5 µg/mL) | Low or Undetectable | Non-Immunogenic LOR (Pharmacokinetic): The drug is being cleared too quickly, or the dose is too low for the individual's disease burden.[3] | Increase the dose of this compound (e.g., from 5 mg/kg to 10 mg/kg) or shorten the infusion interval (e.g., from every 8 weeks to every 6 or 4 weeks).[3][5][10] |
| Therapeutic (≥5 µg/mL) | Low or Undetectable | Mechanistic Failure (Pharmacodynamic): The inflammatory disease is no longer primarily driven by TNF-α.[7][11] | Increasing the this compound dose is unlikely to be beneficial.[11] Consider switching to a biologic with a different mechanism of action. |
Quantitative Data Summary
| Parameter | Finding | Reference |
| Therapeutic this compound Trough Level | Generally considered to be >5 µg/mL for IBD.[1] | [1] |
| High Anti-Infliximab Antibody (ADA) Level | Often defined as >8-10 U/mL or >8 µg/mL, depending on the assay.[8][9] | [8][9] |
| Remission Rates with TDM-guided decisions | One study showed a trend towards increased remission (69%) in patients who had appropriate TDM-based management changes compared to those who did not (49%).[8] | [8] |
| Response to Dose Escalation (Low ADAs) | In patients with subtherapeutic this compound levels without antibodies, dose escalation was associated with a clinical response in 86% of cases in one study.[3] | [3] |
| Response to Switching to Adalimumab after this compound Failure | Short-term clinical response rates range from 41% to 83% at week 4, with clinical remission rates of 19% to 68% at 12 months.[12] | [12] |
Experimental Protocols
Protocol 1: Detection of Anti-Infliximab Antibodies (ADAs) using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general outline for a bridging ELISA, a common method for detecting ADAs.
Principle:
This assay detects bivalent ADAs that can bridge between this compound coated on a microplate and a labeled this compound conjugate.
Materials:
-
96-well microtiter plates
-
This compound (for coating and conjugation)
-
Biotin or Horseradish Peroxidase (HRP) for conjugation
-
Streptavidin-HRP (if using biotin)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples from subjects
-
Positive and negative control sera
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat microtiter plates with this compound at an optimized concentration (e.g., 1-2 µg/mL) in a suitable coating buffer overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer to remove unbound this compound.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted serum samples (e.g., 1:100 in blocking buffer) and controls to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Conjugate Incubation: Add labeled this compound (e.g., Biotin-Infliximab or HRP-Infliximab) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
(If using Biotin) Streptavidin-HRP Incubation: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the HRP substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Interpretation:
A cut-off point is established using the mean signal of negative controls plus a predetermined number of standard deviations. Samples with a signal above the cut-off are considered positive for ADAs.
Visualizations
Caption: Signaling pathway of this compound and mechanisms of loss of response.
Caption: Experimental workflow for managing loss of response to this compound.
Caption: Logical relationship between TDM parameters and clinical response.
References
- 1. researchgate.net [researchgate.net]
- 2. Primary and secondary nonresponse to this compound: mechanisms and countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of Response to Anti-TNFs: Definition, Epidemiology, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for overcoming anti-tumor necrosis factor drug antibodies in inflammatory bowel disease: Case series and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. cda-amc.ca [cda-amc.ca]
- 7. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 8. The Utility of this compound Therapeutic Drug Monitoring among Patients with Inflammatory Bowel Disease and Concerns for Loss of Response: A Retrospective Analysis of a Real-World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. langanbach.ie [langanbach.ie]
- 10. Management of Non-response and Loss of Response to Anti-tumor Necrosis Factor Therapy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approach to Treatment Failure in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Troubleshooting inconsistent results in Infliximab experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Infliximab.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a chimeric monoclonal antibody that functions by neutralizing the biological activity of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] It binds with high affinity to both the soluble and transmembrane forms of TNF-α, preventing it from binding to its receptors, TNFR1 and TNFR2, on the cell surface.[2] This blockade disrupts downstream inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like IL-1 and IL-6.[1][3][4]
Q2: We are observing high variability in our this compound bioassay results. What are the potential causes?
High variability in bioassays can stem from several factors:
-
Reagent Handling and Stability: Improper storage or handling of this compound, TNF-α, or other critical reagents can lead to degradation and inconsistent activity.[5][6][7][8][9] Ensure that all components are stored at the recommended temperatures and avoid repeated freeze-thaw cycles.
-
Cell-Based Assay Variability: The physiological state of the cells used in neutralization assays (e.g., L929 cells) is critical.[10] Variations in cell passage number, density, and metabolic activity can all contribute to inconsistent results.
-
Pipetting and Dilution Errors: Inaccurate pipetting or serial dilutions can introduce significant variability.[11][12][13] Calibrated pipettes and careful technique are essential.
-
Assay-Specific Conditions: Factors such as incubation times, temperatures, and washing steps in ELISA or cell-based assays must be strictly controlled.[11][12][14]
Q3: Our experiments show a progressive loss of this compound activity over time. What could be the reason?
A progressive loss of this compound activity, often referred to as secondary loss of response, is frequently attributed to the development of anti-drug antibodies (ADAs).[15][16][17] These antibodies can bind to this compound, leading to its rapid clearance from the system and neutralizing its ability to bind to TNF-α.[16] The immunogenicity of this compound, being a chimeric antibody, is a known factor contributing to ADA formation.[18]
Q4: How can we detect the presence of anti-Infliximab antibodies (ADAs) in our samples?
The presence of ADAs is typically detected using immunoassays, such as a bridging ELISA. In this format, ADAs in the sample bridge between this compound-coated plates and labeled this compound in solution. However, the presence of circulating this compound can interfere with these assays, leading to false negatives.[16][19] To overcome this, drug-tolerant assays have been developed that can detect ADAs even in the presence of the drug.[16][17][20]
Troubleshooting Guides
Issue 1: Inconsistent Results in this compound ELISA
Symptoms:
-
High coefficient of variation (CV) between replicate wells.
-
Poor standard curve linearity.
-
Inconsistent lot-to-lot performance.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Plate Washing | Ensure thorough and consistent washing of all wells. Use an automated plate washer if available and verify its function.[11] Tap the plate on absorbent paper to remove residual liquid after washing. |
| Reagent Contamination | Use fresh, sterile buffers and reagents.[11] Ensure substrate is colorless before use. Avoid cross-contamination between wells by using fresh pipette tips for each sample and reagent. |
| Inaccurate Pipetting | Calibrate pipettes regularly.[12][13] Ensure there are no bubbles in the wells before reading the plate.[11] |
| Incorrect Incubation Times/Temperatures | Strictly adhere to the incubation times and temperatures specified in the protocol.[12][14] Use a calibrated incubator. |
| Expired or Improperly Stored Reagents | Check the expiration dates of all kit components.[14] Store all reagents according to the manufacturer's instructions. |
Issue 2: Low Potency or Activity in Cell-Based Neutralization Assay
Symptoms:
-
This compound fails to effectively neutralize TNF-α-induced cell death.
-
Higher concentrations of this compound are required to achieve 50% neutralization (IC50).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Cell Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| This compound Degradation | Aliquot this compound upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles.[7][8] |
| Presence of Neutralizing Antibodies | Test samples for the presence of anti-Infliximab antibodies using a validated assay.[21][22] |
| Incorrect TNF-α Concentration | Titrate TNF-α to determine the optimal concentration that induces approximately 80-90% cell death in the absence of this compound. |
| Matrix Effects | Components in the sample matrix may interfere with the assay. Include appropriate matrix controls to assess for interference.[23] |
Experimental Protocols
Protocol 1: this compound Bridging ELISA for Anti-Drug Antibody (ADA) Detection
1. Plate Coating:
- Coat a 96-well high-binding ELISA plate with 100 µL/well of 1 µg/mL this compound in PBS.
- Incubate overnight at 4°C.
- Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).
- Block the plate with 200 µL/well of blocking buffer (PBS with 1% BSA) for 2 hours at room temperature.
- Wash the plate 3 times with wash buffer.
2. Sample and Control Incubation:
- Add 100 µL of patient serum samples (diluted in blocking buffer) and controls (positive and negative ADA controls) to the wells.
- Incubate for 2 hours at room temperature.
- Wash the plate 5 times with wash buffer.
3. Detection Antibody Incubation:
- Add 100 µL/well of biotinylated-Infliximab (1 µg/mL in blocking buffer).
- Incubate for 1 hour at room temperature.
- Wash the plate 5 times with wash buffer.
4. Signal Development:
- Add 100 µL/well of Streptavidin-HRP (diluted according to manufacturer's instructions).
- Incubate for 30 minutes at room temperature in the dark.
- Wash the plate 5 times with wash buffer.
- Add 100 µL/well of TMB substrate and incubate until a blue color develops.
- Stop the reaction by adding 50 µL of 2N H2SO4.
5. Data Analysis:
- Read the absorbance at 450 nm.
- Samples with an absorbance significantly above the negative control are considered positive for ADAs.
Protocol 2: L929 Cell-Based TNF-α Neutralization Assay
1. Cell Seeding:
- Seed L929 cells in a 96-well flat-bottom plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.
- Incubate overnight at 37°C, 5% CO2.
2. Preparation of this compound/TNF-α Mixture:
- Prepare serial dilutions of this compound.
- In a separate plate, mix each this compound dilution with a constant, pre-determined concentration of TNF-α (e.g., a concentration that causes ~80% cell death).
- Include controls: cells only, cells + TNF-α only, and cells + this compound only.
- Incubate the mixture for 1 hour at 37°C.
3. Cell Treatment:
- Carefully remove the medium from the L929 cells.
- Add 100 µL of the this compound/TNF-α mixtures and controls to the respective wells.
- Incubate for 24-48 hours at 37°C, 5% CO2.
4. Viability Assessment:
- Add 20 µL of MTT or WST-1 reagent to each well.
- Incubate for 2-4 hours at 37°C.
- If using MTT, add 100 µL of solubilization buffer.
- Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration of this compound.
- Plot a dose-response curve and determine the IC50 value.
Visualizations
Caption: this compound blocks the TNF-α signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. news-medical.net [news-medical.net]
- 4. TNF Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of the physicochemical and biological stability of reconstituted and diluted SB2 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Production of a Stable this compound Powder: The Evaluation of Spray and Freeze-Drying for Production | PLOS One [journals.plos.org]
- 8. The Production of a Stable this compound Powder: The Evaluation of Spray and Freeze-Drying for Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mabtech.com [mabtech.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. elkbiotech.com [elkbiotech.com]
- 15. charlielees.substack.com [charlielees.substack.com]
- 16. Drug Tolerant Anti-drug Antibody Assay for this compound Treatment in Clinical Practice Identifies Positive Cases Earlier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-term outcome of this compound optimization for overcoming immunogenicity in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Risk factors for anti‐drug antibody formation to this compound: Secondary analyses of a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bcbsri.com [bcbsri.com]
- 20. researchgate.net [researchgate.net]
- 21. aruplab.com [aruplab.com]
- 22. Anti-infliximab Antibodies with Neutralizing Capacity in Patients with Inflammatory Bowel Disease: Distinct Clinical Implications Revealed by a Novel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. e-b-f.eu [e-b-f.eu]
Technical Support Center: Infliximab Storage and Handling
Welcome to the technical support center for Infliximab. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in its original carton to protect it from light.[1] For long-term storage, it is recommended to keep it refrigerated at temperatures between 2°C and 8°C (36°F and 46°F).[1][2] If necessary, unopened vials can be stored at room temperature (up to 25°C or 77°F) for a single period of up to 14 days, but they should not be returned to the refrigerator after being stored at room temperature.[1]
Q2: Can I freeze this compound for long-term storage?
A2: It is strongly advised not to freeze this compound solutions. A single freeze-thaw cycle can lead to a significant increase in the formation of subvisible particles and aggregates, which can compromise the stability and biological activity of the antibody.[3][4]
Q3: How sensitive is this compound to light?
A3: this compound is light-sensitive, and exposure to light can lead to its degradation. Therefore, it is crucial to store the vials in their original carton to protect them from light.[1]
Q4: What are the common signs of this compound degradation?
A4: Degradation of this compound can manifest as physical or chemical changes. Visual signs include the appearance of particulates, opalescence, or color change in the solution. However, more subtle degradation pathways like aggregation, fragmentation, deamidation, and oxidation are not visually detectable and require analytical techniques for identification.[5][6] A loss of biological activity, measured by its ability to bind to TNF-α, is a key indicator of degradation.[7]
Q5: What are the main degradation pathways for this compound?
A5: The primary degradation pathways for this compound include:
-
Aggregation: Formation of dimers, oligomers, and larger aggregates, which can be induced by factors like temperature stress, freeze-thaw cycles, and mechanical stress (e.g., stirring).[3][5][8]
-
Fragmentation: Cleavage of the antibody into smaller fragments.[5]
-
Deamidation: Chemical modification of asparagine residues, particularly in the complementarity-determining regions (CDRs), which can affect antigen binding.[5][9]
-
Oxidation: Modification of methionine and other susceptible residues, which can be accelerated by exposure to light and certain impurities.[9][10]
Troubleshooting Guides
Issue 1: I observe particulates or cloudiness in my this compound solution after storage.
| Possible Cause | Troubleshooting Step |
| Protein Aggregation | Do not use the solution. This is a sign of significant degradation. Review your storage conditions to ensure they align with the recommended temperature and light protection guidelines. Avoid any accidental freezing. |
| Contamination | Discard the vial. Ensure aseptic techniques were used during handling and reconstitution. |
Issue 2: My this compound shows reduced biological activity in my assay.
| Possible Cause | Troubleshooting Step |
| Improper Storage Temperature | Verify that the storage temperature has been consistently maintained between 2°C and 8°C. Use a calibrated thermometer or data logger to monitor storage conditions. |
| Freeze-Thaw Cycles | Ensure that the product has not been subjected to freezing and thawing.[3][4] |
| Exposure to Light | Confirm that the product has been protected from light during storage and handling. |
| Chemical Degradation (e.g., deamidation, oxidation) | This may not be visually apparent. Consider performing analytical characterization using techniques like ion-exchange chromatography or mass spectrometry to assess chemical modifications. |
| Incorrect Dilution/Formulation | Ensure that the reconstitution and dilution have been performed according to the recommended protocol using appropriate buffers. The commercial formulation contains stabilizers like sucrose and polysorbate 80 to prevent degradation.[11][12] |
Quantitative Data Summary
The stability of this compound under various storage conditions has been evaluated in several studies. The following tables summarize key quantitative findings.
Table 1: Stability of Reconstituted and Diluted this compound at Refrigerated (2-8°C) and Room Temperature (25°C)
| Concentration | Storage Temperature | Storage Duration | Key Findings | Reference |
| 10 mg/mL | 5°C | 14 days | Stable | [3][4] |
| 10 mg/mL | 25°C | 7 days | Stable | [3][4] |
| 0.4 and 2 mg/mL | 5°C | 90 days | Stable | [3][4] |
| 0.4 and 2 mg/mL | 25°C | 30 days | Stable | [3][4] |
| 400 µg/mL in 0.9% NaCl | 4°C | 14 days | No loss of biological activity | [7][13] |
| 10 mg/mL | 5 ± 3°C | 30 days | Physicochemically and biologically stable | [14] |
| 10 mg/mL | 25 ± 2°C | 14 days | Physicochemically and biologically stable | [14] |
| 0.4 and 4.0 mg/mL in PE bags | 5 ± 3°C or 25 ± 2°C | 30 days | Stable | [14] |
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability
| Condition | Observation | Reference |
| Single freeze-thaw cycle | Significant increase in subvisible particles. | [3][4] |
| Single freeze-thaw cycle (10 mg/mL) | Increased hydrodynamic diameter. | [3][4] |
Experimental Protocols
Protocol 1: Assessment of this compound Aggregation using Size-Exclusion Chromatography (SEC)
Objective: To quantify the presence of high molecular weight species (aggregates) and low molecular weight species (fragments) in an this compound sample.
Materials:
-
This compound sample
-
SEC column suitable for monoclonal antibody analysis (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
-
Mobile phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
Mobile phase filter (0.22 µm)
Methodology:
-
Prepare the mobile phase, filter, and degas it.
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Prepare the this compound sample for injection. If necessary, dilute the sample with the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Inject a defined volume of the sample (e.g., 20 µL) onto the column.
-
Monitor the elution profile at 280 nm.
-
The monomeric this compound will elute as the main peak. Aggregates will elute earlier (at a lower retention time), and fragments will elute later (at a higher retention time).
-
Integrate the peak areas to determine the percentage of monomer, aggregates, and fragments.
Protocol 2: Evaluation of this compound Biological Activity using an Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To determine the binding activity of this compound to its target, Tumor Necrosis Factor-alpha (TNF-α).
Materials:
-
96-well microplate
-
Recombinant human TNF-α
-
This compound sample and a reference standard
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
HRP-conjugated anti-human IgG antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Coat the wells of a 96-well microplate with TNF-α (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the this compound sample and the reference standard in blocking buffer.
-
Add the diluted samples and standard to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated anti-human IgG antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the TMB substrate solution to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Compare the dose-response curve of the sample to the reference standard to determine the relative biological activity.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. This compound (Remicade): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. This compound.com [this compound.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of this compound solutions in different temperature and dilution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosimilarity under stress: A forced degradation study of Remicade® and Remsima™ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and biosimilarity assessment of this compound using an orthogonal testing protocol and statistically-guided interpretation of peptide mapping - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Stability of this compound in polyvinyl chloride bags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling study of long-term stability of the monoclonal antibody this compound and biosimilars using liquid-chromatography–tandem mass spectrometry and size-exclusion chromatography–multi-angle light scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Production of a Stable this compound Powder: The Evaluation of Spray and Freeze-Drying for Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound infusion: Uses, Dosage, Side Effects, Warnings. - Drugs.com [drugs.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Assessing the Extended In-Use Stability of the this compound Biosimilar PF-06438179/GP1111 Following Preparation for Intravenous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Infliximab Immunogenicity in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with infliximab immunogenicity in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound therapeutic efficacy decreasing over time in my animal model?
A1: A decrease in therapeutic efficacy over time is often linked to the development of anti-drug antibodies (ADAs).[1][2] this compound, being a chimeric monoclonal antibody with murine variable regions, can be recognized as foreign by the host animal's immune system, leading to the generation of ADAs.[1][3] These ADAs can neutralize the therapeutic effect of this compound or increase its clearance from circulation.[4][5]
Q2: I am observing unexpected adverse events, such as infusion reactions, in my animal cohort. Could this be related to immunogenicity?
A2: Yes, the presence of ADAs is associated with an increased risk of infusion-related reactions.[1] The formation of immune complexes between this compound and ADAs can trigger inflammatory responses, leading to adverse events.
Q3: How can I reduce the immunogenicity of this compound in my animal studies?
A3: Several strategies can be employed to mitigate this compound immunogenicity in preclinical studies:
-
Concomitant Immunosuppressive Therapy: Co-administration of immunosuppressants like methotrexate has been shown to reduce the incidence of ADA formation.[6][7]
-
Dosing Regimen Optimization: Maintaining consistent trough concentrations of this compound through a scheduled maintenance regimen, as opposed to episodic dosing, may help induce immune tolerance and reduce ADA development.[3]
-
Route of Administration: Some studies suggest that the route of administration may influence immunogenicity.[3]
Q4: What is the difference between a drug-sensitive and a drug-tolerant ADA assay?
A4: A drug-sensitive assay can only detect "free" ADAs that are not bound to the drug. This can lead to false-negative results if there is still a significant amount of this compound in circulation. A drug-tolerant assay incorporates steps, such as acid dissociation, to release ADAs from immune complexes, allowing for the detection of both free and drug-bound ADAs.[4][8][9][10][11] This provides a more accurate assessment of the total ADA response.
Q5: How do I interpret ADA titers from my animal samples?
A5: Higher ADA titers are generally associated with lower trough concentrations of this compound and a reduced clinical response.[2][12] It is important to establish a validated cut-point for your assay to distinguish between positive and negative samples. The magnitude of the ADA response can then be correlated with pharmacokinetic (PK) and pharmacodynamic (PD) data to understand its clinical significance in your animal model.
Troubleshooting Guides
Problem 1: High Variability in ADA Results Between Animals
| Possible Cause | Troubleshooting Step |
| Individual Animal Immune Response: Genetic differences within the animal strain can lead to varied immune responses. | Ensure a sufficiently large and homogenous group of animals for statistical power. Consider using inbred strains to minimize genetic variability. |
| Inconsistent Dosing or Sample Collection: Errors in drug administration or timing of blood draws can affect drug and ADA levels. | Standardize all experimental procedures, including dosing volumes, routes of administration, and the timing of sample collection relative to dosing. |
| Assay Performance Issues: Inconsistent coating of ELISA plates, pipetting errors, or improper washing can introduce variability. | Include appropriate quality controls (positive, negative, and internal controls) in each assay plate. Ensure all technicians are thoroughly trained on the assay protocol. |
Problem 2: No Detectable ADAs Despite Loss of Efficacy
| Possible Cause | Troubleshooting Step |
| Use of a Drug-Sensitive Assay: Circulating this compound may be interfering with ADA detection. | Switch to a drug-tolerant ADA assay that includes a sample pre-treatment step like acid dissociation to detect both free and bound antibodies.[8][9][10] |
| Timing of Sample Collection: ADA levels may not have peaked at the time of sampling. | Collect samples at multiple time points throughout the study to capture the kinetics of the ADA response. |
| Non-Immunogenic Mechanism of Efficacy Loss: The loss of response may be due to other factors, such as changes in the disease model or target-mediated drug disposition. | Investigate other potential mechanisms by measuring this compound trough levels and assessing disease-specific biomarkers in the animal model. |
Problem 3: False Positive Results in the ADA Assay
| Possible Cause | Troubleshooting Step |
| Non-Specific Binding: Components in the animal serum may be binding non-specifically to the assay plate or reagents. | Optimize blocking buffers and wash steps in your ELISA protocol. Consider using a confirmatory assay with a competitive inhibition format to ensure specificity.[13] |
| Presence of Pre-existing Antibodies: Some animals may have pre-existing antibodies that cross-react with the assay components. | Screen pre-dose serum samples from all animals to establish a baseline and identify any pre-existing reactivity. |
Quantitative Data Summary
The following table summarizes immunogenicity data from a preclinical study of a potential this compound biosimilar (PF-06438179) in rats.
| Animal Model | Drug Administered | Dose | Number of Animals with ADAs | Study Duration | Reference |
| Sprague-Dawley Rat | PF-06438179 | 10 mg/kg (single IV dose) | 0 | 56 days | [14] |
| Sprague-Dawley Rat | This compound-EU | 10 mg/kg (single IV dose) | 0 | 56 days | [14] |
| Sprague-Dawley Rat | PF-06438179 | 50 mg/kg (single IV dose) | 0 | 56 days | [14] |
| Sprague-Dawley Rat | This compound-EU | 50 mg/kg (single IV dose) | 0 | 56 days | [14] |
| Sprague-Dawley Rat | PF-06438179 | 10 mg/kg (once weekly for 2 weeks) | 0 | 2 weeks | [14] |
| Sprague-Dawley Rat | PF-06438179 | 50 mg/kg (once weekly for 2 weeks) | 0 | 2 weeks | [14] |
Note: In this particular study, no anti-drug antibodies were detected in rats. This highlights that immunogenicity can be species- and drug-specific.
Experimental Protocols
Protocol: Bridging ELISA for Anti-Infliximab Antibody (ADA) Detection in Animal Serum
This protocol provides a general framework for a bridging ELISA to detect total ADAs (both free and complexed) in animal serum samples.
Materials:
-
96-well ELISA plates
-
This compound (for coating and detection)
-
Biotinylated-Infliximab
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Phosphate Buffered Saline (PBS)
-
PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Acid Dissociation Buffer (e.g., 300 mM Acetic Acid)
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 9.0)
-
Animal serum samples (test samples, positive control, negative control)
Procedure:
-
Coating:
-
Dilute this compound to 1 µg/mL in PBS.
-
Add 100 µL per well to a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash plates 3 times with PBST.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash plates 3 times with PBST.
-
-
Sample Pre-treatment (Acid Dissociation):
-
Dilute serum samples (e.g., 1:10) in Acid Dissociation Buffer.
-
Incubate for 15 minutes at room temperature to dissociate immune complexes.
-
Neutralize the samples by adding Neutralization Buffer.
-
-
Sample Incubation:
-
Add 100 µL of the pre-treated samples, positive controls, and negative controls to the corresponding wells.
-
Incubate for 2 hours at room temperature.
-
Wash plates 5 times with PBST.
-
-
Detection:
-
Add 100 µL of biotinylated-infliximab (at a pre-optimized concentration) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash plates 5 times with PBST.
-
Add 100 µL of Streptavidin-HRP (at a pre-optimized dilution) to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash plates 5 times with PBST.
-
-
Development and Reading:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: this compound neutralizes TNF-α, inhibiting downstream inflammatory signaling.
Caption: Workflow for assessing this compound immunogenicity in animal models.
References
- 1. Immunogenicity of this compound: how to handle the problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of this compound and Anti-Infliximab Antibody Levels Can Help Distinguish Maintenance Versus Loss of Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcutaneous this compound in Crohn’s disease patients with previous immunogenic failure of intravenous this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Tolerant Anti-drug Antibody Assay for this compound Treatment in Clinical Practice Identifies Positive Cases Earlier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facing Real-World Challenges of Immunogenicity in Pediatric Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological strategies for mitigating anti-TNF biologic immunogenicity in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological strategies for mitigating anti-TNF biologic immunogenicity in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a sample pretreatment protocol to convert a drug-sensitive into a drug-tolerant anti-infliximab antibody immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a sample pretreatment protocol to convert a drug-sensitive into a drug-tolerant anti-infliximab antibody immunoassay. | Semantic Scholar [semanticscholar.org]
- 11. Early monitoring of anti-infliximab antibodies by drug-tolerant assay predicts later immunogenicity and drug survival in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. langanbach.ie [langanbach.ie]
- 13. swordbio.com [swordbio.com]
- 14. Nonclinical Evaluation of PF-06438179: A Potential Biosimilar to Remicade® (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Infliximab Infusion Protocols in Preclinical Studies
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using Infliximab in preclinical experiments.
Troubleshooting and FAQs
This section addresses common issues encountered during the preparation, administration, and analysis of this compound in preclinical models.
Category 1: Preparation and Handling
Q1: My reconstituted this compound solution contains a few translucent particles. Is it safe to use?
A: Yes, this can be normal. This compound is a protein, and the reconstituted solution may occasionally develop a few small, translucent particles.[1] You should not use the solution if the powder has not fully dissolved or if you observe visibly opaque particles, discoloration, or other foreign matter.[1]
Q2: How should I reconstitute and dilute this compound for my experiment?
A: this compound is typically supplied as a 100 mg lyophilized powder.[2] For preclinical use, you should reconstitute it with sterile water for injection and then dilute it to the final desired concentration using 0.9% sodium chloride.[2][3] The final infusion concentration should generally range between 0.4 mg/mL and 4 mg/mL.[3] Always mix the final diluted solution by gently inverting the container; do not shake.
Q3: For how long and at what temperature is the diluted this compound solution stable?
A: Studies have shown that this compound, when diluted in 0.9% sodium chloride in PVC bags, is stable and retains its biological activity for up to 14 days when stored at 2°C to 8°C (36°F to 46°F).[2][4][5] Another study found that 0.4 and 2 mg/mL solutions were stable for up to 90 days at 5°C.[6] For immediate use, the manufacturer recommends that the infusion should begin within three hours of preparation.[2] It is critical to avoid freezing the solution, as a single freeze-thaw cycle can significantly increase the formation of subvisible particles.[6]
Category 2: Dosing and Administration
Q4: What is a typical starting dose for this compound in a mouse model of colitis?
A: Dosing can vary significantly based on the specific model and study objectives. A commonly cited dose in a DSS (dextran sodium sulphate) model of colitis in mice is 7.5 mg/kg administered intraperitoneally.[7] Clinical dosing in humans for inflammatory bowel disease is often 5 mg/kg, which can serve as a reference point for dose-ranging studies in animals.[8][9] Researchers should perform pilot studies to determine the optimal dose for their specific preclinical model.
Q5: What is the recommended route of administration in preclinical models?
A: The standard clinical route is intravenous (IV) infusion.[10][11] This is often replicated in preclinical studies to mimic human administration. However, intraperitoneal (i.p.) injections have also been used effectively in mouse models and can be technically simpler to perform.[7][12] Some studies have even explored local administration, such as enemas in colitis models, which showed comparable efficacy to IV injection.[7] The choice of administration route should align with the experimental goals and technical feasibility.
Q6: How frequently should this compound be administered in a chronic disease model?
A: The administration frequency depends on the half-life of this compound in the specific animal model and the desired therapeutic window. This compound has a half-life of 7 to 12 days in humans.[13] Preclinical studies often adapt clinical induction and maintenance schedules. For example, after an initial dose, subsequent doses might be given weekly or bi-weekly to maintain therapeutic levels, similar to the maintenance schedules of every 6 to 8 weeks in humans.[3][11] Pharmacokinetic studies in your specific model are recommended to optimize the dosing interval.
Category 3: Efficacy and Unexpected Results
Q7: I am not observing the expected therapeutic effect in my mouse model. What could be the issue?
A: This is a critical issue in preclinical this compound studies. While some studies report efficacy and good affinity for murine TNF-α[7], other rigorous investigations have demonstrated that this compound does not bind to or neutralize soluble or membrane-bound mouse TNF-α.[14][15][16] The anti-inflammatory effects observed in some mouse models may be independent of TNF-α blockade and could be related to other mechanisms, such as enhanced apoptosis of immune cells.[14]
Troubleshooting Steps:
-
Verify Target Engagement: Confirm whether your research hypothesis relies on the direct neutralization of mouse TNF-α.
-
Consider an Alternative Antibody: For studies where direct TNF-α neutralization in mice is critical, using a species-specific anti-mouse TNF-α antibody is strongly recommended.[12]
-
Investigate Alternative Mechanisms: If you continue to use this compound, consider that its effects may be mediated through TNF-α-independent pathways.
-
Check Drug Integrity: Ensure the drug was stored and handled correctly to rule out loss of activity.
Q8: My animals initially responded, but the therapeutic effect is diminishing over time. Why?
A: This phenomenon, known as a secondary loss of response, is also observed in clinical settings.[17][18] The primary cause is often the development of anti-drug antibodies (ADAs), also referred to as antibodies to this compound (ATI).[19] These antibodies can increase the clearance of this compound from the body, leading to subtherapeutic drug concentrations.[20] Concomitant administration of an immunomodulator like methotrexate has been shown to decrease the formation of these antibodies.[21][22]
Q9: How can I monitor if the drug is reaching therapeutic concentrations?
A: Implementing therapeutic drug monitoring (TDM) by measuring serum trough concentrations of this compound just before the next dose can provide valuable insights.[17] While specific therapeutic targets are best defined for human patients (e.g., trough levels of 3-7 µg/mL)[20], establishing a correlation between drug concentration and efficacy in your preclinical model can help optimize dosing.[21][23] Serum this compound levels can be measured using an enzyme-linked immunosorbent assay (ELISA).[24]
Category 4: Adverse Events
Q10: My animals are showing signs of distress or an allergic reaction immediately after infusion. What should I do?
A: These may be signs of an acute infusion reaction, which can range from mild (e.g., pruritus, flushing) to severe (e.g., dyspnea, anaphylaxis).[13][25] The risk of infusion reactions is higher in the presence of antibodies to this compound.[19]
Management Strategies:
-
Premedication: In clinical practice, premedication with antihistamines, acetaminophen, or corticosteroids is sometimes used to mitigate infusion reactions.[13][26] This could be adapted for preclinical models if reactions are a recurring issue.
-
Slower Infusion Rate: The standard infusion time in humans is at least 2 hours.[3][11] If you are using a rapid bolus injection (e.g., via tail vein), consider a slower, more controlled infusion.
-
Monitoring: Closely monitor animals during and after administration for any signs of adverse reactions.
Quantitative Data Summary
Table 1: this compound Solution Stability
| Concentration | Diluent | Storage Container | Temperature | Duration | Finding | Cite |
| 400 µg/mL | 0.9% NaCl | PVC Bags | 4 °C | 14 days | No loss of biological activity | [2][4] |
| 0.4 mg/mL, 2 mg/mL | 0.9% NaCl | Not Specified | 5 °C | 90 days | Stable | [6] |
| 10 mg/mL | 0.9% NaCl | Not Specified | 5 °C | 14 days | Stable | [6] |
| 10 mg/mL | 0.9% NaCl | Not Specified | 25 °C | 7 days | Stable | [6] |
| Various | 0.9% NaCl | Not Specified | Frozen (reconstituted) | Single Cycle | Significant increase in subvisible particles | [6] |
Table 2: Reference Dosing Regimens (Clinical)
Note: These are human clinical doses and should be adapted for preclinical models through dose-ranging studies.
| Indication | Induction Dose | Maintenance Dose | Cite |
|---|---|---|---|
| Crohn's Disease | 5 mg/kg at weeks 0, 2, and 6 | 5 mg/kg every 8 weeks | [8][9] |
| Ulcerative Colitis | 5 mg/kg at weeks 0, 2, and 6 | 5 mg/kg every 8 weeks | [8][9] |
| Rheumatoid Arthritis | 3 mg/kg at weeks 0, 2, and 6 | 3 mg/kg every 8 weeks (with methotrexate) | [8][13] |
| Psoriatic Arthritis | 5 mg/kg at weeks 0, 2, and 6 | 5 mg/kg every 8 weeks |[8][13] |
Experimental Protocols
Protocol 1: Reconstitution and Dilution of this compound
-
Reconstitution:
-
Bring the lyophilized this compound (100 mg vial) to room temperature.
-
Using a sterile syringe, slowly inject 10 mL of sterile water for injection, directing the stream towards the glass wall of the vial to minimize foaming.
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking. Allow the solution to stand for 5 minutes. The final concentration is 10 mg/mL.
-
The solution should be colorless to light yellow and opalescent.
-
-
Dilution for Infusion:
-
Calculate the total dose of this compound required based on the animal's body weight and the target dose (e.g., 5 mg/kg).
-
Calculate the volume of the 10 mg/mL reconstituted solution needed.
-
Prepare an infusion bag or syringe with sterile 0.9% Sodium Chloride.
-
Withdraw a volume of saline equal to the volume of reconstituted this compound you will be adding.
-
Slowly add the calculated volume of reconstituted this compound to the saline.[3]
-
Gently invert the container to mix. The final concentration should be between 0.4 mg/mL and 4 mg/mL.[3]
-
Administer within 3 hours of preparation if kept at room temperature, or store at 2-8°C for longer stability as indicated in Table 1.[2]
-
Protocol 2: Intravenous (IV) Tail Vein Infusion in Mice
-
Animal Preparation:
-
Properly restrain the mouse, using a commercial restrainer that allows access to the tail.
-
Warm the tail using a heat lamp or warm water bath to dilate the lateral tail veins, making them more visible and accessible.
-
-
Infusion Setup:
-
Use a sterile 27-30 gauge needle attached to a syringe containing the diluted this compound solution.
-
For a controlled infusion, a syringe pump is recommended.
-
-
Administration:
-
Clean the tail with an alcohol swab.
-
Carefully insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly infuse the solution. The infusion time in clinical settings is at least 2 hours; for preclinical models, a slower infusion over several minutes is preferable to a rapid bolus to minimize the risk of adverse reactions.[3]
-
Monitor the animal for any signs of distress during the infusion. If swelling occurs at the injection site, the needle is likely not in the vein, and you should stop and re-attempt.
-
-
Post-Infusion:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any immediate adverse reactions for at least one hour.[13]
-
Protocol 3: Serum this compound Quantification by ELISA
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., trough levels, just before the next infusion).
-
Allow the blood to clot, then centrifuge to separate the serum.
-
Store serum samples at -20°C or -80°C until analysis.
-
-
ELISA Procedure (General Steps):
-
Coat a 96-well microplate with a capture antibody (e.g., recombinant human TNF-α) and incubate.
-
Wash the plate to remove unbound antibody.
-
Block the plate to prevent non-specific binding.
-
Add this compound standards and diluted serum samples to the wells and incubate. This compound in the samples will bind to the TNF-α on the plate.
-
Wash the plate.
-
Add a detection antibody (e.g., a peroxidase-conjugated anti-human IgG) that will bind to the captured this compound.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) that will react with the peroxidase to produce a color change.
-
Stop the reaction with a stop solution.
-
Read the absorbance of each well using a microplate reader.
-
Generate a standard curve from the standards and calculate the concentration of this compound in the samples.[24]
-
Visualizations
Caption: Simplified mechanism of action for this compound binding to human TNF-α.
Caption: General experimental workflow for an this compound preclinical study.
Caption: Troubleshooting flowchart for lack of this compound efficacy in mouse models.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. Stability of this compound in polyvinyl chloride bags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dosing & Administration | HCP | this compound [this compound.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Storage and Stability of Unreconstituted REMICADE [jnjmedicalconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. omicsonline.org [omicsonline.org]
- 11. This compound.com [this compound.com]
- 12. This compound Inhibits Colitis Associated Cancer in Model Mice by Downregulating Genes Associated with Mast Cells and Decreasing Their Accumulation [mdpi.com]
- 13. This compound-abda - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sensusimpact.com [sensusimpact.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti‐inflammatory effects of this compound in mice are independent of tumour necrosis factor α neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cejsh.icm.edu.pl [cejsh.icm.edu.pl]
- 18. researchgate.net [researchgate.net]
- 19. medsafe.govt.nz [medsafe.govt.nz]
- 20. m.youtube.com [m.youtube.com]
- 21. Optimizing the use of anti-tumor necrosis factor in the management of patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Relationship between inflammation and this compound pharmacokinetics in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimising this compound induction dosing for patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound concentration monitoring improves the control of disease activity in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound-Related Infusion Reactions: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Premedications for this compound infusions do not impact the risk of acute adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Infliximab Biosimilar Interchangeability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving infliximab biosimilar interchangeability.
Frequently Asked Questions (FAQs)
Q1: What are the main analytical challenges in demonstrating the interchangeability of an this compound biosimilar with its reference product?
Demonstrating interchangeability requires a comprehensive analytical comparison of the biosimilar and the reference product. Key challenges include:
-
Post-Translational Modifications (PTMs): this compound is a glycoprotein, and variations in glycosylation patterns can occur depending on the cell line and manufacturing process. These differences can potentially impact the molecule's stability, efficacy, and immunogenicity.[1] A thorough characterization of PTMs is crucial.
-
Higher-Order Structure: The three-dimensional structure of the antibody is critical for its function. Even minor differences in the higher-order structure between the biosimilar and the reference product could affect its binding affinity to TNF-alpha and its overall efficacy.
-
Charge Variants: Monoclonal antibodies often exhibit charge heterogeneity. While some variation is expected, significant differences in the charge variant profile between the biosimilar and the originator may require further investigation to ensure they do not impact clinical performance.[2]
-
Impurities and Aggregates: The presence of product-related impurities and aggregates can influence the safety and immunogenicity of the biosimilar. Stringent control and characterization of these components are necessary.
Q2: How is the immunogenicity of an this compound biosimilar assessed, and what are the key concerns?
Immunogenicity is the propensity of a therapeutic protein to elicit an immune response in the recipient, primarily through the formation of anti-drug antibodies (ADAs).[3] For this compound biosimilars, the key concerns are that differences in immunogenicity could lead to reduced clinical efficacy and an increased risk of adverse events, such as infusion-related reactions.[3]
Assessment of immunogenicity involves:
-
In vitro cross-immunogenicity tests: These initial tests evaluate whether antibodies generated against the reference product can recognize and bind to the biosimilar, and vice-versa.[3]
-
Clinical trials: Randomized, double-blind clinical trials are essential to compare the incidence of ADA formation between the biosimilar and the reference product in relevant patient populations.[3] Factors such as the dosage, patient population, and concomitant use of immunosuppressants like methotrexate are considered in these trials.[3]
Q3: What is the "nocebo effect," and how does it impact the interchangeability of this compound biosimilars in clinical practice?
The nocebo effect is a phenomenon where a patient's negative expectations about a treatment lead to the perception of negative effects.[4] In the context of this compound biosimilars, this can manifest as patients reporting new or worsening symptoms after being switched from the originator to a biosimilar, even when there is no objective evidence of increased disease activity.[4][5]
The nocebo effect can lead to:
-
Treatment discontinuation: Patients may discontinue the biosimilar therapy due to perceived lack of efficacy or adverse events.[4][6]
-
Reverse switching: Some patients may switch back to the originator product.[6]
-
Skewed perception of biosimilar efficacy: The nocebo effect can complicate the real-world assessment of biosimilar effectiveness.
Studies have shown that patient education and a positive framing of the switch by healthcare providers can help mitigate the nocebo effect.[5]
Q4: Can clinical data from one indication be extrapolated to others for an this compound biosimilar?
Extrapolation of indications is a key concept in biosimilar development, where approval for one indication is granted based on clinical data from another.[7][8] This is justified if the mechanism of action of the drug is the same across different indications and if extensive analytical and functional studies have demonstrated a high degree of similarity between the biosimilar and the reference product.[7]
For this compound, there has been debate regarding the extrapolation from rheumatological indications to inflammatory bowel disease (IBD). This is because the Fc region of this compound may have additional mechanisms of action in IBD, such as antibody-dependent cell-mediated cytotoxicity (ADCC).[7] However, regulatory agencies like the European Medicines Agency (EMA) have generally accepted extrapolation for this compound biosimilars based on the totality of evidence, including physicochemical and functional comparisons.[7][9]
Troubleshooting Guides
Problem 1: Inconsistent Pharmacokinetic (PK) Profiles Between Biosimilar and Reference this compound in Preclinical Models.
Possible Causes:
-
Differences in the formulation affecting bioavailability.
-
Variations in binding affinity to TNF-alpha.
-
Discrepancies in the assay used for PK analysis.
-
Animal model variability.
Troubleshooting Steps:
-
Verify Formulation: Ensure that the buffer composition, pH, and excipients of the biosimilar and reference product are comparable or that any differences are well-characterized and not expected to impact PK.
-
Assess Binding Affinity: Perform in vitro binding assays (e.g., Surface Plasmon Resonance) to confirm that the biosimilar and reference product have comparable binding kinetics to TNF-alpha.
-
Standardize PK Assay: Use a validated and standardized assay, such as an enzyme-linked immunosorbent assay (ELISA), for measuring this compound concentrations in serum samples. Ensure the same assay is used for both the biosimilar and the reference product.
-
Control for Animal Variability: Increase the number of animals per group to account for biological variability. Ensure that animals are age and weight-matched.
Problem 2: Higher than Expected Anti-Drug Antibody (ADA) Response to the Biosimilar in a Clinical Study.
Possible Causes:
-
Presence of immunogenic aggregates or impurities in the biosimilar product.
-
Differences in post-translational modifications (e.g., glycosylation) that create new epitopes.
-
Assay interference or limitations.
-
Patient-related factors.
Troubleshooting Steps:
-
Re-evaluate Product Quality: Conduct a thorough analysis of the biosimilar lots used in the study for the presence of aggregates and impurities.
-
Detailed Glycan Analysis: Perform in-depth characterization of the glycosylation profile of the biosimilar and compare it to the reference product.
-
ADA Assay Validation: Ensure the ADA assay is properly validated to detect antibodies against both the biosimilar and the reference product with similar sensitivity and specificity. Conduct drug tolerance and target interference assessments.
-
Stratify Patient Data: Analyze the ADA data based on patient demographics, disease characteristics, and concomitant medications to identify any potential contributing factors.
Quantitative Data Summary
Table 1: Comparative Pharmacokinetics of this compound Biosimilar (PF-06438179/GP1111) and Reference this compound in Rheumatoid Arthritis Patients
| Pharmacokinetic Parameter | PF-SZ-IFX (Biosimilar) | ref-IFX-EU (Reference) |
| Clearance (CL) | 0.014 L/h | 0.015 L/h |
| Inter-individual variability (IIV) on CL | 43.1% | 40.1% |
| Volume of distribution (V1) | 3.38 L | 3.57 L |
| Inter-individual variability (IIV) on V1 | 28.1% | 23.7% |
Data from a population pharmacokinetic analysis.[10]
Table 2: Immunogenicity in a Phase III Study of this compound Biosimilar (CT-P13) vs. Reference this compound in Crohn's Disease
| Treatment Group | N | ADA Positive at Week 54 |
| Maintained CT-P13 | 54 | 14.8% |
| Switched from Reference to CT-P13 | 54 | 11.1% |
| Maintained Reference this compound | 56 | 12.5% |
| Switched from CT-P13 to Reference | 56 | 14.3% |
Data from a randomized, double-blind study showing comparable immunogenicity profiles.[11]
Experimental Protocols
Protocol 1: Anti-Drug Antibody (ADA) Detection by Bridging ELISA
-
Plate Coating: Coat a 96-well microplate with a mixture of biotinylated this compound biosimilar and digoxigenin-labeled this compound biosimilar. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Sample Incubation: Add patient serum samples (pre-treated to dissociate immune complexes) and control samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of patient samples to a pre-determined cut-off value to identify positive ADA responses.
Protocol 2: TNF-alpha Neutralization Assay
-
Cell Seeding: Seed a TNF-alpha sensitive cell line (e.g., WEHI-13VAR) into a 96-well plate and incubate overnight.
-
Sample Preparation: Prepare serial dilutions of the this compound biosimilar and the reference product.
-
Neutralization Reaction: Mix the diluted antibody samples with a constant concentration of recombinant human TNF-alpha. Incubate for 1 hour at 37°C to allow for neutralization.
-
Cell Treatment: Add the antibody/TNF-alpha mixtures to the cells. Also include wells with cells and TNF-alpha only (positive control) and cells only (negative control).
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assay: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: Plot the cell viability against the antibody concentration and determine the IC50 (the concentration of antibody that inhibits 50% of TNF-alpha-induced cytotoxicity) for both the biosimilar and the reference product.
Visualizations
Caption: TNF-alpha signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for an this compound biosimilar interchangeability study.
Caption: Troubleshooting decision tree for loss of response to an this compound biosimilar.
References
- 1. aph-hsps.hu [aph-hsps.hu]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. centerforbiosimilars.com [centerforbiosimilars.com]
- 5. The Nocebo Effect in a Non-Medical Switching Program from Originator to Biosimilar this compound in Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. centerforbiosimilars.com [centerforbiosimilars.com]
- 7. Extrapolation of indications in biosimilars: this compound [gabionline.net]
- 8. The challenge of indication extrapolation for this compound biosimilars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extrapolation of indications for biosimilar this compound and etanercept [gabionline.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Positive phase III switching results for Celltrion’s this compound biosimilar [gabionline.net]
Infliximab In Vitro Stability & Bioactivity Technical Support Center
Welcome to the technical support center for Infliximab. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and bioactivity of this compound during in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or contains visible particles. What could be the cause and how can I prevent this?
A1: Cloudiness or particulate formation in your this compound solution is likely due to protein aggregation or precipitation. This can be caused by several factors:
-
Improper Storage Temperature: Storing this compound solutions at inappropriate temperatures can lead to instability. For instance, freeze-thaw cycles have been shown to significantly increase the amount of subvisible particles.[1][2] It is recommended to store reconstituted this compound solutions at 2-8°C.[3]
-
Mechanical Stress: Agitation, such as vigorous shaking or stirring, can induce aggregation.[4][5] When reconstituting or diluting this compound, it is advisable to swirl the vial gently.[5]
-
Incorrect pH: The pH of the solution is critical for maintaining the stability of this compound. While specific optimal pH ranges are often formulation-dependent, significant deviations from a neutral pH can promote aggregation. The pH of reconstituted and diluted solutions should remain consistent, with variations of only around 0.1 indicating good stability.[6]
-
Inappropriate Diluent: Reconstitution with dextrose 5% has been shown to cause an irreversible reaction and is not recommended.[7] Use sterile water for injection for reconstitution and 0.9% sodium chloride for further dilution.[3]
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect the solution for particulate matter and discoloration before use.[3] If particulates are observed, the solution should not be used.[3]
-
Review Handling Procedures: Ensure that your protocol minimizes mechanical stress. Avoid vigorous mixing and use slow, gentle swirling for reconstitution.[5]
-
Verify Storage Conditions: Confirm that your this compound solutions have been stored at the correct temperatures and have not undergone unintended freeze-thaw cycles.[1][2]
Q2: I am observing a decrease in the bioactivity of my this compound in my cell-based assay. What are the potential reasons?
A2: A loss of bioactivity, often measured by its ability to bind to and neutralize TNF-α, can stem from several factors related to the stability of the antibody.
-
Protein Aggregation and Fragmentation: Both aggregation and fragmentation can lead to a loss of the functional protein, thereby reducing its bioactivity.[4][8] These can be induced by thermal stress, mechanical stress, or improper storage.[4][8]
-
Chemical Modifications: Chemical degradation, such as deamidation, can occur over time, especially at elevated temperatures, potentially altering the protein's structure and function.[9][10]
-
Extended Storage: The biological activity of this compound can decrease over time, even under recommended storage conditions. However, studies have shown that this compound can remain stable and retain its bioactivity for extended periods when stored correctly. For example, reconstituted solutions stored at 4°C have been found to be stable for up to 6 weeks.[11][12]
Troubleshooting Steps:
-
Assess Physical Stability: Use techniques like Size Exclusion Chromatography (SEC) to check for the presence of aggregates and fragments in your this compound sample.
-
Confirm TNF-α Binding: An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to directly measure the binding activity of your this compound to TNF-α.[13][14] A decrease in binding affinity is a direct indicator of reduced bioactivity.
-
Use Freshly Prepared or Properly Stored Aliquots: To ensure maximum bioactivity, use this compound from a fresh vial or from aliquots that have been stored under validated conditions.
Q3: What are the recommended storage conditions for reconstituted and diluted this compound solutions?
A3: The stability of this compound is highly dependent on concentration and storage temperature. The following tables summarize stability data from various studies.
Quantitative Data Summary
Table 1: Stability of Reconstituted this compound (10 mg/mL)
| Storage Temperature | Duration of Stability | Key Observations | Citations |
| 5 ± 3°C | Up to 30 days | Physicochemical and biological stability maintained. | [15][16] |
| 25 ± 2°C | Up to 14 days | Physicochemical and biological stability maintained. | [15][16] |
| 5°C | Up to 14 days | Stable. | [2] |
| 25°C | Up to 7 days | Stable. | [2] |
| -20°C | Single freeze-thaw cycle | Significant increase in subvisible particles. Not recommended. | [1][2] |
Table 2: Stability of Diluted this compound (in 0.9% NaCl)
| Concentration | Storage Temperature | Duration of Stability | Key Observations | Citations |
| 0.4 mg/mL and 2 mg/mL | 5°C | Up to 90 days | Stable. | [2] |
| 0.4 mg/mL and 4.0 mg/mL | 5 ± 3°C or 25 ± 2°C | Up to 30 days | Physicochemical and biological stability maintained in polyethylene bags. | [15][16] |
| Diluted | 25°C | Up to 30 days | Stable. | [2] |
Table 3: Impact of Excipients on this compound Stability
| Excipient(s) | Effect | Key Findings | Citations |
| Sucrose, Dextran, Inulin | Stabilizing | Used in combination, these excipients helped retain physical integrity and biological activity during freeze-drying and spray-drying processes. Freeze-dried formulations conserved TNF-α binding ability after 1 month at 60°C. | [9][10][17] |
| 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | Stabilizing | Decreased this compound self-interaction and suppressed aggregation during stress and long-term stability studies in both liquid and solid formulations. | [18] |
| Polysorbate 80 | Stabilizing | Often used in formulations to minimize shear stress-induced aggregation. | [9][10] |
Experimental Protocols
Protocol 1: Assessment of this compound Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the presence of high molecular weight species (aggregates) and low molecular weight species (fragments) in an this compound sample.
Methodology:
-
System Preparation: Equilibrate a size exclusion chromatography system (e.g., HPLC) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dilute the this compound sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the SEC column.
-
Elution: Elute the sample isocratically at a constant flow rate.
-
Detection: Monitor the eluate using a UV detector at 280 nm.
-
Analysis: The monomeric this compound will elute as the main peak. Aggregates will elute earlier (at a lower retention time), and fragments will elute later (at a higher retention time). Integrate the peak areas to determine the relative percentage of monomer, aggregates, and fragments.
Protocol 2: TNF-α Neutralization Bioassay (Cell-Based)
Objective: To determine the biological activity of this compound by measuring its ability to neutralize the cytotoxic effect of TNF-α on a sensitive cell line (e.g., L929 mouse fibrosarcoma cells).
Methodology:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Sample Preparation: Prepare a serial dilution of the this compound sample to be tested.
-
Incubation: Pre-incubate the this compound dilutions with a fixed, suboptimal concentration of TNF-α for a defined period (e.g., 30-60 minutes) at 37°C. This allows this compound to bind to TNF-α.
-
Cell Treatment: Add the this compound/TNF-α mixtures to the wells containing the L929 cells. Include control wells with cells only, cells with TNF-α only, and cells with this compound only.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or crystal violet assay.
-
Analysis: The absorbance values will be inversely proportional to the cytotoxic effect of TNF-α. This compound's neutralizing activity is determined by its ability to protect the cells from TNF-α-induced death. A dose-response curve can be generated to calculate the concentration of this compound required for 50% neutralization (IC50).
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for this compound stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of this compound solutions in different temperature and dilution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalrph.com [globalrph.com]
- 4. researchgate.net [researchgate.net]
- 5. New methods allowing the detection of protein aggregates: A case study on trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the physicochemical and biological stability of reconstituted and diluted SB2 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Biosimilarity under stress: A forced degradation study of Remicade® and Remsima™ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Production of a Stable this compound Powder: The Evaluation of Spray and Freeze-Drying for Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound stability after reconstitution, dilution, and storage under refrigeration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability and in vitro toxicity of an this compound eye drop formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of this compound in polyvinyl chloride bags - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing the Extended In-Use Stability of the this compound Biosimilar PF-06438179/GP1111 Following Preparation for Intravenous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ivteam.com [ivteam.com]
- 17. The Production of a Stable this compound Powder: The Evaluation of Spray and Freeze-Drying for Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Infliximab Biosimilars
In the landscape of biologic therapeutics, the advent of biosimilars has introduced a critical need for rigorous comparative studies to ensure their efficacy and safety are equivalent to the originator products. This guide provides a detailed in vitro comparison of Infliximab biosimilars, focusing on their core mechanisms of action. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the functional similarity between these therapeutic proteins.
This compound, a chimeric monoclonal antibody, exerts its therapeutic effect by neutralizing tumor necrosis factor-alpha (TNF-α), a key cytokine implicated in various inflammatory diseases.[1] The efficacy of this compound and its biosimilars is not only dependent on their ability to bind and neutralize TNF-α but also on their capacity to induce Fc-mediated effector functions, such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[1]
TNF-α Neutralization
The primary mechanism of action for this compound is the neutralization of both soluble and transmembrane TNF-α. This prevents TNF-α from binding to its receptors (TNFR1 and TNFR2) and initiating a pro-inflammatory signaling cascade.[2] The in vitro neutralizing capacity of this compound biosimilars is a critical quality attribute assessed to demonstrate biosimilarity.
One common method to evaluate TNF-α neutralization is through a reporter gene assay.[3] In this assay, a cell line, such as HeLa 8D8, is engineered to express a reporter gene (e.g., Green Fluorescent Protein - GFP) under the control of an NF-κB response element.[3] Since TNF-α signaling activates the NF-κB pathway, the amount of GFP expression is proportional to TNF-α activity. The ability of this compound or its biosimilars to inhibit this GFP expression upon TNF-α stimulation is a measure of their neutralizing potency.
Caption: TNF-α signaling pathway and the neutralizing action of this compound.
Experimental Protocol: TNF-α Neutralization Assay
A representative experimental protocol for assessing TNF-α neutralization is as follows:
-
Cell Culture: HeLa 8D8 cells, which contain an NF-κB-driven GFP reporter construct, are cultured in appropriate media and conditions.[3]
-
Assay Setup: Cells are seeded into 96-well plates and allowed to adhere.
-
Treatment: A constant, predetermined concentration of TNF-α is pre-incubated with serial dilutions of either the this compound reference product or the biosimilar for a specified period.
-
Cell Stimulation: The TNF-α/antibody mixtures are then added to the HeLa 8D8 cells.
-
Incubation: The plates are incubated to allow for TNF-α-induced GFP expression.
-
Data Acquisition: GFP fluorescence is measured using a plate reader.
-
Analysis: The percentage of neutralization is calculated relative to controls (cells treated with TNF-α alone and untreated cells). IC50 values (the concentration of antibody required to inhibit 50% of TNF-α activity) are determined from the dose-response curves.
Comparative Data: TNF-α Neutralization
| Biosimilar | Reference Product | Assay Method | Key Finding | Reference |
| CT-P13 (Inflectra) | This compound (Remicade) | Reporter Gene Assay (HeLa 8D8 cells) | No difference in the anti-TNF-α effect was observed between CT-P13 and the reference this compound in vitro. | [3] |
| SB2 (Flixabi/Renflexis) | This compound (Remicade) | Not specified | SB2 was developed to have TNF-α binding and neutralization effects equivalent to the reference product. | [1] |
Fc-Mediated Effector Functions
Beyond neutralization, the Fc region of this compound can trigger cell-killing mechanisms, which are believed to contribute to its therapeutic effect, particularly in inflammatory bowel disease.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
ADCC is a process where Fcγ receptors (FcγR) on the surface of immune effector cells, such as Natural Killer (NK) cells, bind to the Fc region of an antibody that is bound to a target cell. This engagement triggers the release of cytotoxic granules from the effector cell, leading to the lysis of the target cell. For this compound, the target cells are those expressing transmembrane TNF-α.
Caption: Experimental workflow for Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.
Complement-Dependent Cytotoxicity (CDC)
CDC is another effector function where the C1q component of the complement system binds to the Fc region of antibodies clustered on a target cell surface. This initiates the classical complement cascade, leading to the formation of the membrane attack complex (MAC) and subsequent lysis of the target cell.
Caption: Mechanism of Complement-Dependent Cytotoxicity (CDC).
Experimental Protocols: ADCC and CDC Assays
A general protocol for ADCC and CDC assays is outlined below:
-
Target Cells: A cell line genetically modified to stably express membrane-bound TNF-α (mTNF-α) is used (e.g., HT1080 mTNFalpha+ cells).[4]
-
Assay Setup: Target cells are seeded in 96-well plates.
-
Antibody Addition: Serial dilutions of the this compound reference product or biosimilar are added to the target cells.
-
Effector Component Addition:
-
For ADCC: Effector cells, such as a human transgenic NK-cell line with stable expression of Fcγ-receptor IIIA, are added at a specific effector-to-target cell ratio (e.g., 10:1).[4]
-
For CDC: A source of human complement, typically human serum, is added to the wells.
-
-
Incubation: The plates are incubated to allow for cell lysis.
-
Data Acquisition: Cell lysis is quantified, commonly by measuring the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the supernatant.
-
Analysis: The percentage of specific lysis is calculated, and dose-response curves are generated to compare the potencies of the biosimilar and the reference product.
Comparative Data: ADCC and CDC
| Biosimilar | Reference Product | Assay Method | Key Finding | Reference |
| SB2 | Remicade® | ADCC with healthy donor PBMCs | SB2 and Remicade® showed similar ADCC activity. | [1] |
| SB2 | Remicade® | CDC assay | SB2 and Remicade® exhibited comparable CDC activity. | [1] |
| Adalimumab Biosimilar | Adalimumab Originator | ADCC and CDC assays | The assays demonstrated good accuracy and linearity for comparing the biosimilar and originator. | [4] |
Conclusion
The in vitro studies summarized in this guide demonstrate a high degree of functional similarity between this compound biosimilars (such as CT-P13 and SB2) and the reference product, Remicade®. The comparative data on TNF-α neutralization, ADCC, and CDC activities, derived from robust and specific bioassays, provide strong evidence supporting the biosimilarity of these products at a functional level. These in vitro assessments are a cornerstone of the "totality of the evidence" approach required for the regulatory approval of biosimilars and provide confidence to researchers and clinicians in their therapeutic equivalence.
References
- 1. Physicochemical and biological characterization of SB2, a biosimilar of Remicade® (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative comparison of the neutralizing capacity, immunogenicity and cross-reactivity of anti-TNF-α biologicals and an this compound-biosimilar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Case study: biosimilar anti TNFalpha (Adalimumab) analysis of Fc effector functions - PMC [pmc.ncbi.nlm.nih.gov]
Infliximab's Efficacy Across Animal Models of Autoimmune Disease: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the preclinical efficacy of therapeutic agents is paramount. This guide provides an objective comparison of infliximab's performance in various animal models of autoimmune diseases, supported by experimental data and detailed methodologies.
This compound, a chimeric monoclonal antibody targeting tumor necrosis factor-alpha (TNF-α), has demonstrated significant therapeutic effects in a range of autoimmune conditions. Its efficacy has been extensively evaluated in animal models that mimic human diseases such as rheumatoid arthritis, inflammatory bowel disease, psoriasis, and multiple sclerosis. This guide synthesizes the available data to offer a comparative overview of this compound's effectiveness across these models.
Mechanism of Action: Targeting TNF-α Signaling
This compound exerts its therapeutic effect by neutralizing the biological activity of TNF-α, a key pro-inflammatory cytokine. By binding to both soluble and transmembrane forms of TNF-α, this compound prevents its interaction with its receptors (TNFR1 and TNFR2), thereby inhibiting downstream inflammatory signaling pathways.
Validating Infliximab's In Vivo Target Engagement: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic antibody like infliximab has engaged its target in a living system is a critical step in preclinical and clinical development. This guide provides an objective comparison of key methodologies for validating in vivo target engagement of this compound, supported by experimental data and detailed protocols.
This compound, a chimeric monoclonal antibody, exerts its therapeutic effect by neutralizing Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory pathways. Verifying that this compound has effectively bound to TNF-α in vivo is paramount for establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and for understanding its mechanism of action in complex biological systems.[1] This guide explores direct and indirect methods for assessing this engagement, comparing their principles, performance, and practical considerations.
Comparison of In Vivo Target Engagement Validation Methods
The selection of an appropriate method for validating this compound's target engagement depends on various factors, including the specific research question, the available resources, and the desired quantitative output. The following table summarizes the key characteristics of prominent techniques.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Radioimmunoassay (RIA) | Homogeneous Mobility Shift Assay (HMSA) | Cellular Thermal Shift Assay (CETSA) | Pharmacodynamic (PD) Biomarker Analysis |
| Principle | Quantifies free or total this compound concentration using enzyme-labeled antibodies. | Measures this compound concentration through competition with a radiolabeled antigen for antibody binding. | Detects the change in electrophoretic mobility of a labeled target (TNF-α) upon binding to this compound. | Measures the thermal stabilization of the target protein (TNF-α) upon this compound binding in cells or tissues.[2] | Measures downstream biological effects of TNF-α neutralization. |
| Primary Measurement | This compound concentration (free or total) | This compound concentration | Target-bound this compound | Direct target engagement | Downstream pathway modulation |
| Sample Type | Serum, plasma | Serum, plasma | Serum, plasma | Tissues, cells, peripheral blood mononuclear cells (PBMCs)[3] | Serum, plasma, tissue biopsies |
| Throughput | High | Medium | Medium | Low to Medium | High |
| Key Advantages | Widely available, relatively low cost, high throughput. | High sensitivity. | Can distinguish between bound and unbound drug; less prone to matrix effects than ELISA. | Directly measures target engagement in a cellular context; applicable to various sample types.[4] | Provides a functional readout of target engagement. |
| Key Limitations | Susceptible to interference from anti-drug antibodies (ADAs); may not directly reflect target engagement in tissues. | Use of radioactive materials requires specialized handling and disposal. | Requires specialized equipment (capillary electrophoresis). | Can be technically challenging; may not be suitable for all targets. | Indirect measure of target engagement; requires validated biomarkers. |
Quantitative Performance Comparison
Direct, head-to-head comparisons of all methods for this compound target engagement are limited in the literature. However, studies comparing different immunoassays provide valuable insights into their performance characteristics.
| Parameter | ELISA | RIA |
| Lower Limit of Detection (LOD) | ~0.1-0.3 µg/mL | ~0.07 µg/mL |
| Inaccuracy | Up to 23% | Up to 39% |
| Imprecision (CV%) | ≤20% | ≤20% |
Data synthesized from a comparative study of immunoassays for this compound.
It's important to note that significant variability can exist between different commercial ELISA kits, highlighting the need for careful validation and consistency in longitudinal studies.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and interpretation of target engagement assays. Below are generalized protocols for the key methods discussed.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification
This protocol outlines a sandwich ELISA for measuring the concentration of this compound in serum or plasma.
-
Coating: Coat a 96-well microplate with recombinant human TNF-α overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Add prepared standards and patient samples (serum or plasma) to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody that specifically detects this compound and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate this compound concentrations in the samples by interpolating from the standard curve.[5][6]
Radioimmunoassay (RIA) for this compound Quantification
This protocol describes a competitive RIA for measuring this compound levels.
-
Reagent Preparation: Prepare standards of known this compound concentrations, a radiolabeled TNF-α (e.g., with ¹²⁵I), and a specific anti-infliximab antibody.[7]
-
Assay Setup: In reaction tubes, add a fixed amount of anti-infliximab antibody.
-
Competitive Binding: Add a fixed amount of radiolabeled TNF-α and either the standard or the patient sample to the tubes.
-
Incubation: Incubate the mixture to allow for competitive binding of labeled and unlabeled TNF-α to the anti-infliximab antibody.
-
Separation: Separate the antibody-bound TNF-α from the free TNF-α. This can be achieved by precipitation with a secondary antibody or protein A/G beads, followed by centrifugation.[8]
-
Radioactivity Measurement: Measure the radioactivity of the precipitated (bound) fraction using a gamma counter.
-
Analysis: Generate a standard curve by plotting the percentage of bound radiolabeled TNF-α against the concentration of the this compound standards. Determine the this compound concentration in the patient samples from this curve.[9]
Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement
This protocol provides a general workflow for assessing this compound-TNF-α engagement in tissue samples.
-
Sample Collection: Collect tissue biopsies or PBMCs from subjects treated with this compound or a vehicle control.[3]
-
Sample Preparation: Homogenize tissue samples or lyse PBMCs to release cellular proteins.
-
Heat Treatment: Aliquot the cell lysate or homogenate and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Quantify the amount of soluble TNF-α in each supernatant using a sensitive protein detection method, such as Western blotting or a specific ELISA.
-
Data Analysis: Plot the amount of soluble TNF-α as a function of temperature for both the this compound-treated and control groups. A shift in the melting curve to a higher temperature in the this compound-treated group indicates target stabilization and therefore, target engagement.[2]
Visualizing Pathways and Workflows
Understanding the underlying biological pathways and experimental procedures is crucial for selecting and interpreting target engagement assays.
References
- 1. researchgate.net [researchgate.net]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CETSA [cetsa.org]
- 5. eaglebio.com [eaglebio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. medicallabnotes.com [medicallabnotes.com]
- 8. UC Davis - RadioImmuno Assay (RIA) Protocol [protocols.io]
- 9. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
A Head-to-Head Battle in the Lab: Infliximab vs. Etanercept - An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-tumor necrosis factor (TNF)-α therapies, infliximab and etanercept represent two distinct molecular strategies for neutralizing the pro-inflammatory effects of TNF-α. While both drugs have demonstrated clinical efficacy in various autoimmune diseases, their differing structures and mechanisms of action translate to notable differences in their in vitro performance. This guide provides an objective comparison of this compound and etanercept based on key in vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of their molecular interactions and functional consequences.
At a Glance: Key In Vitro Differences
| Parameter | This compound | Etanercept | Key Findings |
| Structure | Chimeric (human/mouse) monoclonal IgG1 antibody | Dimeric fusion protein of two human p75 TNF receptors linked to the Fc portion of human IgG1 | This compound is a full monoclonal antibody, while etanercept is a soluble receptor fusion protein. |
| Binding Affinity (sTNF-α) | KD = 4.2 - 9.1 nM | KD = 0.4 pM - 11 pM | Etanercept generally exhibits a higher avidity for soluble TNF-α.[1][2] |
| Binding Affinity (mTNF-α) | KD = 468 pM | KD = 445 pM | Both agents bind to membrane-bound TNF-α with similar affinities.[1][2] |
| Apoptosis Induction | Induces apoptosis in activated T-lymphocytes and monocytes.[3][4] | Does not typically induce apoptosis in T-lymphocytes, but can induce apoptosis in macrophages.[3][4] | This compound's ability to induce apoptosis in lymphocytes is a key differentiator.[4] |
| Complement-Dependent Cytotoxicity (CDC) | Induces CDC.[1][2][5][6] | Weakly or does not induce CDC.[5][6] | The IgG1 Fc portion of this compound enables complement activation, a function largely absent in etanercept.[6] |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | Induces ADCC.[5][6] | Induces ADCC, though some studies suggest it is less potent than this compound.[5][6] | Both molecules can mediate ADCC through their Fc domains. |
Delving Deeper: Mechanisms of Action
This compound and etanercept both neutralize TNF-α, but their distinct structures dictate different modes of interaction and downstream biological effects.
This compound , as a monoclonal antibody, binds to both soluble and membrane-bound TNF-α. Its Fc region can engage with Fcγ receptors on immune cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC), and can activate the complement cascade, resulting in complement-dependent cytotoxicity (CDC).[5][6] Furthermore, by binding to membrane-bound TNF-α, this compound can induce "reverse signaling" into the TNF-α-expressing cell, leading to apoptosis.[4]
Etanercept , a soluble TNF receptor fusion protein, acts as a "decoy receptor," binding to soluble TNF-α and preventing it from interacting with cell surface TNF receptors. While it also binds to membrane-bound TNF-α, its ability to induce CDC is significantly lower than that of this compound.[5][6] Etanercept can mediate ADCC, but its primary mechanism is the neutralization of soluble TNF-α.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to compare this compound and etanercept. Specific details may vary between studies.
TNF-α Binding Affinity Assay (Surface Plasmon Resonance)
This assay measures the binding kinetics and affinity of this compound and etanercept to TNF-α.
-
Principle: Surface Plasmon Resonance (SPR) detects changes in the refractive index at the surface of a sensor chip when one molecule (the analyte) binds to another molecule (the ligand) that is immobilized on the chip.
-
Ligand Immobilization: Recombinant human TNF-α is immobilized on a sensor chip.
-
Analyte Injection: A solution containing either this compound or etanercept at various concentrations is flowed over the sensor chip.
-
Data Acquisition: The association and dissociation of the analyte are monitored in real-time, generating a sensorgram.
-
Analysis: Kinetic parameters (kon and koff) and the equilibrium dissociation constant (KD) are calculated from the sensorgram data.
References
- 1. ADCC Protocol using BioIVT Cryopreserved NK Effector Cells [sigmaaldrich.com]
- 2. Characterization of a novel anti-human TNF-α murine monoclonal antibody with high binding affinity and neutralizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of T Lymphocyte Replicative Senescence via TNF-α Inhibition: Role of Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole cell-based surface plasmon resonance measurement to assess binding of anti-TNF agents to transmembrane target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
A Head-to-Head Comparison of Infliximab and Other Anti-TNF Agents: A Guide for Researchers and Drug Development Professionals
In the landscape of biologic therapies for autoimmune and inflammatory diseases, anti-tumor necrosis factor (anti-TNF) agents have been a cornerstone of treatment for decades. Infliximab, a chimeric monoclonal antibody, was the first anti-TNF agent to be approved and has since been joined by several others, including adalimumab, etanercept, golimumab, and certolizumab pegol. This guide provides an objective, data-driven comparison of this compound against these other anti-TNF agents, focusing on their performance, underlying mechanisms, and the experimental methodologies used for their evaluation.
Comparative Efficacy
The clinical efficacy of anti-TNF agents has been evaluated in numerous head-to-head trials and meta-analyses across a range of conditions, including rheumatoid arthritis (RA), Crohn's disease (CD), ulcerative colitis (UC), and psoriatic arthritis (PsA). While all have demonstrated superiority to placebo, notable differences in efficacy have been observed in certain contexts.
A meta-analysis of studies in Crohn's disease found no significant differences in induction or maintenance of remission between this compound and adalimumab.[1] However, some real-world evidence suggests this compound may be superior to both adalimumab and certolizumab pegol in reducing hospitalizations and surgeries for CD patients.[2] In ulcerative colitis, indirect comparisons have suggested that this compound may be more effective than adalimumab in inducing a clinical response and remission, particularly in the initial weeks of treatment.[3][4][5]
For rheumatoid arthritis, a mixed treatment comparison indicated that etanercept and certolizumab pegol may have some efficacy advantages over this compound and adalimumab.[6] Real-world data comparing this compound and etanercept have largely shown them to be comparable in treating RA.[7] A study comparing this compound to golimumab in RA patients found non-inferior efficacy in decreasing disease activity.[8][9]
In psoriatic arthritis, an indirect comparison suggested that this compound was associated with the highest probability of response across both joint and skin disease outcomes when compared to etanercept and adalimumab.[10]
Table 1: Comparative Clinical Efficacy of this compound vs. Other Anti-TNF Agents
| Indication | Comparator | Key Efficacy Endpoints | Findings |
| Crohn's Disease | Adalimumab | Induction and maintenance of remission | No significant difference in a meta-analysis of cohort studies.[1] |
| Adalimumab, Certolizumab pegol | Hospitalization, surgery | This compound associated with a lower risk of hospitalization and surgery in a retrospective analysis.[2] | |
| Ulcerative Colitis | Adalimumab | Clinical remission and response (8 weeks) | This compound showed a statistical benefit over adalimumab in an indirect treatment comparison.[4] |
| Adalimumab, Golimumab | Clinical response and remission (induction) | This compound was more effective than adalimumab but had similar efficacy to golimumab in an indirect comparison. | |
| Rheumatoid Arthritis | Etanercept | ACR20, ACR50, DAS28 | No significant difference in response, flare, or adverse effects in a retrospective study. |
| Golimumab | Change in Clinical Disease Activity Index (CDAI) | Golimumab was non-inferior to this compound at 6 and 12 months in biologic-naïve patients.[9] | |
| Psoriatic Arthritis | Etanercept, Adalimumab | PsARC, ACR, PASI | This compound was associated with the highest probability of response in an indirect analysis.[10] |
Safety and Immunogenicity Profile
The safety profiles of anti-TNF agents are broadly similar, with the most significant risks being serious infections and injection site or infusion reactions. However, head-to-head comparisons have revealed some differences.
A notable distinction lies in the incidence of infusion reactions. A phase 4 trial comparing golimumab and this compound in rheumatoid arthritis patients demonstrated a significantly lower rate of infusion reactions with golimumab (3.8%) compared to this compound (12.7%) through 52 weeks.[8] Discontinuation due to infusion reactions was also more than three times higher in the this compound group.[8]
Immunogenicity, the development of anti-drug antibodies (ADAs), is a critical factor that can impact the efficacy and safety of biologic therapies. The immunogenicity of this compound is generally considered to be higher than that of the fully human monoclonal antibody adalimumab.[1] The development of ADAs can lead to lower drug concentrations and a reduced clinical benefit.[1]
Table 2: Comparative Safety and Immunogenicity
| Parameter | This compound | Adalimumab | Etanercept | Golimumab | Certolizumab pegol |
| Infusion/Injection Site Reactions | Higher incidence of infusion reactions.[8] | Generally lower than this compound. | Injection site reactions are common. | Lower incidence of infusion reactions compared to this compound.[8] | Injection site reactions are common. |
| Immunogenicity (ADA formation) | Higher potential for ADA formation.[1] | Lower potential for ADA formation compared to this compound.[1] | Lower immunogenicity reported. | Data suggests low immunogenicity. | Pegylation may reduce immunogenicity. |
| Serious Infections | Comparable risk across agents.[2] | Comparable risk across agents.[2] | Comparable risk across agents. | Comparable risk across agents. | Comparable risk across agents.[2] |
Mechanism of Action and Signaling Pathways
All anti-TNF agents work by neutralizing the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). However, their molecular structures and, consequently, some aspects of their mechanisms of action differ. This compound, adalimumab, and golimumab are monoclonal antibodies, etanercept is a fusion protein of the TNF receptor and the Fc portion of human IgG1, and certolizumab pegol is a PEGylated Fab' fragment of a humanized monoclonal antibody.
TNF-α exerts its effects by binding to two distinct receptors, TNFR1 (p55) and TNFR2 (p75).[11][12] This binding initiates a cascade of intracellular signaling events that can lead to either cell survival and inflammation or apoptosis (programmed cell death).
Caption: TNF-α signaling through TNFR1 can lead to apoptosis or inflammation and cell survival.
The different molecular structures of the anti-TNF agents can influence their ability to induce effects beyond simple TNF-α neutralization, such as reverse signaling, complement-dependent cytotoxicity (CDC), and antibody-dependent cell-mediated cytotoxicity (ADCC).
Experimental Protocols for Comparative Assessment
The head-to-head comparison of anti-TNF agents relies on a variety of standardized in vitro and clinical trial methodologies.
In Vitro Potency Assays
Cell-based assays are crucial for determining the biological activity and potency of anti-TNF drugs.[13][14]
-
TNF-α Neutralization Assay: This assay measures the ability of an anti-TNF agent to inhibit the cytotoxic effects of TNF-α on a sensitive cell line, such as the murine fibrosarcoma cell line WEHI-164.[15] The protocol typically involves incubating the cells with a fixed concentration of TNF-α in the presence of varying concentrations of the anti-TNF drug. Cell viability is then assessed using a colorimetric assay like the MTT assay.
-
Reporter Gene Assay: These assays utilize a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a TNF-α-inducible promoter, such as an NF-κB response element.[16] The reduction in reporter gene expression in the presence of an anti-TNF agent provides a quantitative measure of its neutralizing activity.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC) Assays: These assays are used to evaluate the ability of antibody-based anti-TNF agents to kill target cells that express transmembrane TNF-α (tmTNF-α).[13] ADCC assays involve co-culturing tmTNF-α-expressing target cells with effector cells (e.g., natural killer cells) and the anti-TNF antibody. CDC assays are similar but use a source of complement instead of effector cells. Cell lysis is then measured to determine the cytotoxic activity.
Caption: A generalized workflow for the comparative evaluation of anti-TNF agents.
Immunogenicity Assessment
Detecting and quantifying ADAs is essential for understanding the immunogenic potential of anti-TNF agents. Various immunoassay formats are used for this purpose.[17]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method for ADA detection.[17] A bridging ELISA format is often used, where the anti-TNF drug is coated on a plate and also used as a labeled detection reagent. This allows for the detection of antibodies that can bind to two drug molecules simultaneously.
-
Radioimmunoassay (RIA): RIA is a highly sensitive method that uses a radiolabeled anti-TNF drug to detect ADAs.[17]
-
Electrochemiluminescence (ECL) Immunoassay: This method offers high sensitivity and a wide dynamic range for ADA detection.[16]
It is important to note that the lack of a standardized approach to ADA testing can make it challenging to compare immunogenicity data across different studies and for different drugs.[17]
Conclusion
The selection of an anti-TNF agent for a specific indication involves a comprehensive evaluation of its efficacy, safety, and immunogenicity profile. While all approved anti-TNF agents have demonstrated significant clinical benefits, head-to-head comparisons have revealed important differences that can inform treatment decisions and guide future drug development. This compound remains a critical therapeutic option, and its performance relative to other agents varies depending on the clinical context. A thorough understanding of the underlying mechanisms of action and the experimental methodologies used for their comparison is essential for researchers and drug development professionals working in this field.
References
- 1. Efficacy and safety of adalimumab in comparison to this compound for Crohn's disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Effectiveness and Safety of Anti-Tumor Necrosis Factor Agents in Biologic-Naive Patients With Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An indirect comparison of this compound versus adalimumab or golimumab for active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. A mixed treatment comparison of the efficacy of anti-TNF agents in rheumatoid arthritis for methotrexate non-responders demonstrates differences between treatments: a Bayesian approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 8. hcplive.com [hcplive.com]
- 9. Incidence of Infusion Reactions and Clinical Effectiveness of Intravenous Golimumab Versus this compound in Patients with Rheumatoid Arthritis: The Real-World AWARE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etanercept, this compound and adalimumab for the treatment of psoriatic arthritis: a systematic review and economic evaluation - NIHR Health Technology Assessment programme: Executive Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] In vitro Cell-Based Assays for Potency Testing of Anti-TNF-α Biological Drugs | Semantic Scholar [semanticscholar.org]
- 15. Determination of the Relative Potency of an Anti-TNF Monoclonal Antibody (mAb) by Neutralizing TNF Using an In Vitro Bioanalytical Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays for measurement of TNF antagonists in practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunoassay methods used in clinical studies for the detection of anti‐drug antibodies to adalimumab and this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenicity of Infliximab and Its Biosimilars
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenicity of the reference monoclonal antibody Infliximab and its approved biosimilars, CT-P13 and SB2. The data presented is compiled from pivotal clinical trials and extension studies, offering a comprehensive overview for researchers, scientists, and professionals involved in drug development.
Executive Summary
The advent of biosimilars for this compound has introduced cost-effective alternatives for the treatment of various inflammatory diseases. A critical aspect in the evaluation of these biologics is their potential to elicit an immune response, known as immunogenicity. The formation of anti-drug antibodies (ADAs) can impact the efficacy and safety of the therapeutic. This guide summarizes the comparative immunogenicity data for the originator this compound and its biosimilars, CT-P13 and SB2, based on key clinical trial data. The findings consistently demonstrate a comparable immunogenicity profile between the originator and its biosimilars, including in scenarios involving a switch from the reference product to a biosimilar.
Data Presentation: Comparative Immunogenicity
The following tables summarize the incidence of anti-drug antibodies (ADAs) in patients treated with originator this compound and its biosimilars, CT-P13 and SB2, across various clinical trials.
Table 1: Immunogenicity of Originator this compound vs. CT-P13 in Rheumatoid Arthritis (PLANETRA Study)
| Treatment Group | ADA Incidence (Week 30) | ADA Incidence (Week 102 - Extension Study) |
| Originator this compound (INX) | 48.2% | 44.8% (Switched to CT-P13 at Week 54) |
| CT-P13 | 48.4% | 40.3% (Continued CT-P13) |
Data from the PLANETRA study and its extension, where patients in the originator arm were switched to CT-P13 at week 54.[1][2]
Table 2: Immunogenicity of Originator this compound vs. CT-P13 in Ankylosing Spondylitis (PLANETAS Study)
| Treatment Group | ADA Incidence (Week 30) | ADA Incidence (Week 54) |
| Originator this compound (INX) | 23.0% | 26.7% |
| CT-P13 | 27.0% | 22.9% |
Data from the PLANETAS study.[3]
Table 3: Immunogenicity Following a Switch from Originator this compound to CT-P13 (NOR-SWITCH Study)
| Treatment Group | Patients with Pre-existing ADAs at Baseline | Patients Developing Incident ADAs (During 52 Weeks) |
| Originator this compound (Continued) | 9 | 17 |
| Switched to CT-P13 | 11 | 19 |
The NOR-SWITCH study was a 52-week randomized, double-blind trial assessing the non-inferiority of switching from originator this compound to CT-P13.[4][5][6][7]
Table 4: Immunogenicity of Originator this compound vs. SB2 in Rheumatoid Arthritis (Phase III Study)
| Treatment Group | ADA Incidence (Week 30) | ADA Incidence (Week 54) | Newly Developed ADAs (Post-Week 54 in ADA-negative patients) |
| Originator this compound (INF) | 49.7% | 57.5% | 14.9% |
| SB2 | 55.1% | 62.4% | 14.1% |
| Switched from INF to SB2 | N/A | N/A | 14.6% |
Data from a Phase III randomized, double-blind study and its transition period.[8][9][10]
Experimental Protocols
The assessment of immunogenicity is a critical component of biologic drug development and is typically performed using a tiered approach involving screening, confirmatory, and characterization assays.
Anti-Drug Antibody (ADA) Detection Assays
1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A solid-phase immunoassay that detects the presence of ADAs in patient serum or plasma. A common format is the bridging ELISA, where the capture and detection reagents are the drug itself.
-
General Procedure:
-
Coating: Microtiter plates are coated with this compound or its biosimilar.
-
Blocking: Non-specific binding sites on the plate are blocked using a blocking buffer (e.g., bovine serum albumin).
-
Sample Incubation: Patient serum/plasma, diluted in an appropriate buffer, is added to the wells. If ADAs are present, they will bind to the coated drug.
-
Washing: Unbound components are washed away.
-
Detection: Biotinylated this compound (or its biosimilar) is added, which binds to the captured ADAs, forming a "bridge".
-
Enzyme Conjugation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated drug.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Stopping and Reading: The reaction is stopped with an acid, and the absorbance is read on a microplate reader. The intensity of the color is proportional to the amount of ADAs present.[11][12][13][14][15]
-
2. Electrochemiluminescence (ECL) Immunoassay
-
Principle: A highly sensitive and drug-tolerant immunoassay that uses an electrically induced chemical reaction to generate light for detection.
-
General Procedure:
-
Complex Formation: Patient serum/plasma is incubated with biotinylated and ruthenylated this compound (or its biosimilar). If ADAs are present, they will form a bridged complex with these labeled drugs.
-
Capture: The mixture is added to a streptavidin-coated microplate, where the biotinylated complexes are captured.
-
Washing: Unbound materials are washed away.
-
Detection: The plate is placed in an ECL reader. An electrical voltage is applied, causing the ruthenium label to emit light.
-
Signal Measurement: The intensity of the emitted light is measured and is proportional to the amount of ADAs in the sample.[3][16]
-
Neutralizing Antibody (NAb) Assays
1. Cell-Based Neutralizing Antibody Assay
-
Principle: This functional assay determines if the detected ADAs can neutralize the biological activity of this compound.
-
General Procedure:
-
Cell Culture: A TNF-α sensitive cell line (e.g., a cell line engineered with a TNF-α inducible reporter gene) is cultured.
-
Sample Pre-incubation: Patient serum/plasma is pre-incubated with a fixed concentration of this compound (or its biosimilar).
-
Cell Treatment: The pre-incubated mixture is added to the TNF-α sensitive cells, followed by the addition of a specific concentration of TNF-α.
-
Incubation: The cells are incubated to allow for the biological response to TNF-α.
-
Endpoint Measurement: The biological response is measured (e.g., reporter gene expression, cell death). If neutralizing antibodies are present in the patient's serum, they will bind to this compound and prevent it from neutralizing TNF-α, resulting in a measurable biological effect.[17][18][19]
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Experimental Workflow for Immunogenicity Assessment
Caption: Tiered approach for ADA detection.
References
- 1. A randomised, double-blind, parallel-group study to demonstrate equivalence in efficacy and safety of CT-P13 compared with innovator this compound when coadministered with methotrexate in patients with active rheumatoid arthritis: the PLANETRA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of CT-P13 (biosimilar this compound) in patients with rheumatoid arthritis: comparison between switching from reference this compound to CT-P13 and continuing CT-P13 in the PLANETRA extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ard.bmj.com [ard.bmj.com]
- 4. Biosimilar this compound (CT-P13) Is Not Inferior to Originator this compound: Results from a 52-Week Randomized Switch Trial in Norway - ACR Meeting Abstracts [acrabstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of CT-P13 in Inflammatory Bowel Disease after Switching from Originator this compound: Exploratory Analyses from the NOR-SWITCH Main and Extension Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long‐term efficacy and safety of biosimilar this compound (CT‐P13) after switching from originator this compound: open‐label extension of the NOR‐SWITCH trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomised, double-blind, phase III study comparing SB2, an this compound biosimilar, to the this compound reference product Remicade in patients with moderate to severe rheumatoid arthritis despite methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparable Safety and Immunogenicity and Sustained Efficacy after Transition to SB2 (An this compound Biosimilar) Vs Ongoing Reference this compound (Remicade®) in Patients with Rheumatoid Arthritis: Results of Phase III Transition Study - ACR Meeting Abstracts [acrabstracts.org]
- 10. Safety, immunogenicity and efficacy after switching from reference this compound to biosimilar SB2 compared with continuing reference this compound and SB2 in patients with rheumatoid arthritis: results of a randomised, double-blind, phase III transition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cda-amc.ca [cda-amc.ca]
- 12. elkbiotech.com [elkbiotech.com]
- 13. assaygenie.com [assaygenie.com]
- 14. eaglebio.com [eaglebio.com]
- 15. Development and validation of enzyme-linked immunosorbent assays for the measurement of this compound and anti-drug antibody levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound and Antibodies to this compound Quantitation | Test Fact Sheet [arupconsult.com]
- 17. researchgate.net [researchgate.net]
- 18. q2labsolutions.com [q2labsolutions.com]
- 19. pacificbiolabs.com [pacificbiolabs.com]
A Comparative Analysis of Infliximab and Golimumab Binding Affinity to TNFα
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of two key anti-TNFα monoclonal antibodies, infliximab and golimumab, to their target, tumor necrosis factor-alpha (TNFα). The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers and professionals in the field of drug development and immunology.
Data Summary
The binding affinity of therapeutic antibodies to their targets is a critical determinant of their potency and clinical efficacy. Several studies have quantitatively assessed the interaction between this compound, golimumab, and TNFα. The data, primarily derived from surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA), are summarized below.
| Parameter | This compound | Golimumab | Method | Reference |
| Dissociation Constant (KD) for soluble TNFα | 44 pM | 18 pM | Surface Plasmon Resonance (SPR) | Shealy et al., 2010[1][2][3] |
| Association Rate Constant (ka) for soluble TNFα | 0.57 x 105 M-1s-1 | Not Reported in cited study | Surface Plasmon Resonance (SPR) | Kaymakcalan et al., 2009[3] |
| Dissociation Rate Constant (kd) for soluble TNFα | 1.1 x 10-4 s-1 | Not Reported in cited study | Surface Plasmon Resonance (SPR) | Kaymakcalan et al., 2009[3] |
| EC50 for soluble TNFα binding | 6.4 ± 0.3 pM | 4.9 ± 0.2 pM | Enzyme-Linked Immunosorbent Assay (ELISA) | Anonymous, 2021[3] |
Note: A lower KD value indicates a higher binding affinity. A lower EC50 value indicates a higher potency in the specific assay.
Based on the available data, golimumab exhibits a higher binding affinity for soluble TNFα compared to this compound, as indicated by its lower dissociation constant (KD).[1][2][3] One study reported that the 2.4-fold difference in KD between golimumab and this compound was not statistically significant.[1][3] Another study using ELISA also suggested a higher binding affinity for golimumab (Simponi Aria®) compared to this compound (Remicade®) based on EC50 values.[3]
Experimental Protocols
The following sections detail the methodologies commonly employed to determine the binding affinities of this compound and golimumab to TNFα.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions.[4][5][6] It is a standard method for characterizing antibody-antigen binding kinetics.[7]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized.[6][8] An analyte is then flowed over the surface. The binding of the analyte to the ligand causes a change in mass at the sensor surface, which in turn alters the refractive index. This change is detected in real-time and plotted as a sensorgram.[8] From the sensorgram, association (ka) and dissociation (kd) rate constants can be determined, and the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[4]
Generalized Protocol:
-
Ligand Immobilization: Recombinant human TNFα is immobilized on the surface of a sensor chip.[4] This is often achieved through amine coupling, where the protein is covalently linked to the dextran matrix of the sensor chip.[6]
-
Analyte Injection: A series of concentrations of the antibody (this compound or golimumab) are injected over the sensor surface.[4]
-
Association Phase: The binding of the antibody to the immobilized TNFα is monitored in real-time.[4]
-
Dissociation Phase: A buffer is flowed over the chip to monitor the dissociation of the antibody-TNFα complex.[4]
-
Regeneration: A solution is injected to remove the bound antibody from the ligand, preparing the sensor surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., a 1:1 Langmuir binding model) to calculate the kinetic parameters (ka, kd) and the affinity constant (KD).[4]
Caption: Surface Plasmon Resonance (SPR) workflow for antibody-antigen binding analysis.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[9]
Principle: In a direct binding ELISA to determine affinity, the antigen (TNFα) is coated onto the wells of a microplate. The antibody of interest is then added at various concentrations. A secondary antibody conjugated to an enzyme is used to detect the bound primary antibody. The addition of a substrate for the enzyme results in a measurable color change, the intensity of which is proportional to the amount of bound primary antibody.[10]
Generalized Protocol:
-
Antigen Coating: The wells of a 96-well microplate are coated with recombinant human TNFα and incubated to allow for binding.[11]
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding.[9]
-
Antibody Incubation: Serial dilutions of this compound or golimumab are added to the wells and incubated.[11]
-
Washing: The plate is washed to remove any unbound antibody.
-
Detection Antibody Incubation: An enzyme-conjugated secondary antibody that specifically binds to the primary antibody (e.g., anti-human IgG) is added to each well and incubated.[11]
-
Final Washing: The plate is washed again to remove any unbound secondary antibody.
-
Substrate Addition and Signal Detection: A substrate for the enzyme is added, and the resulting colorimetric signal is measured using a microplate reader.
-
Data Analysis: The absorbance values are plotted against the antibody concentrations, and the EC50 value (the concentration of antibody that gives half-maximal binding) is determined by fitting the data to a sigmoidal dose-response curve.
TNFα Signaling Pathway
Both this compound and golimumab exert their therapeutic effect by neutralizing TNFα, a key pro-inflammatory cytokine.[12][13] TNFα signals through two distinct receptors, TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2), which are expressed on the surface of various cells.[14] The binding of TNFα to these receptors initiates intracellular signaling cascades that lead to a range of cellular responses, including inflammation, apoptosis, and cell survival.[14] this compound and golimumab bind to both soluble and transmembrane forms of TNFα, preventing its interaction with TNFR1 and TNFR2 and thereby blocking downstream signaling.[12][13]
Caption: Simplified TNFα signaling pathway and the mechanism of action of this compound and golimumab.
References
- 1. Characterization of golimumab, a human monoclonal antibody specific for human tumor necrosis factor α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical Characterization and Functionality Comparison of Humira® (adalimumab), Remicade® (this compound) and Simponi Aria® (golimumab) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 5. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 7. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. How to detect and quantify the binding affinity of the antibody to the antigen? | AAT Bioquest [aatbio.com]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. mabtech.com [mabtech.com]
- 12. This compound-abda - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Golimumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Structural Basis for Treating Tumor Necrosis Factor α (TNFα)-associated Diseases with the Therapeutic Antibody this compound - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
